C25-140
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[3,5-dimethyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrazol-4-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O/c1-18-23(19(2)32(29-18)25-11-10-24-28-27-20(3)33(24)30-25)9-12-26(34)31-15-13-22(14-16-31)17-21-7-5-4-6-8-21/h4-8,10-11,22H,9,12-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKVRXVHZGBRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NN3C(=NN=C3C=C2)C)C)CCC(=O)N4CCC(CC4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of C25-140 in the NF-κB Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory and immune responses.[1] Its constitutive activation is a hallmark of numerous chronic inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[1][2] The E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) is a key node in the canonical NF-κB pathway, integrating signals from various receptors, including those for pro-inflammatory cytokines like IL-1β and TNFα.[1][2][3] C25-140 is a first-in-class, small-molecule inhibitor that directly targets TRAF6, offering a novel strategy for combating NF-κB-driven pathologies.[1][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Mechanism of Action of this compound
The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by signals such as IL-1β or TNFα, a signaling cascade is initiated that converges on the activation of the IκB kinase (IKK) complex.[6][7] A crucial upstream event for IKK activation is the E3 ligase activity of TRAF6, which, in conjunction with the E2 conjugating enzyme complex Ubc13/Uev1a, generates non-degradative Lysine 63 (K63)-linked polyubiquitin (B1169507) chains.[1][2] These chains act as a scaffold to recruit and activate downstream kinases, including the IKK complex.[7] Activated IKK then phosphorylates IκBα, marking it for K48-linked ubiquitination and subsequent degradation by the proteasome.[6][8][9] The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[6][9]
This compound exerts its inhibitory effect at a critical upstream juncture in this pathway.
-
Direct Binding to TRAF6: this compound directly binds to the TRAF6 protein.[5][10] This interaction has been confirmed by nuclear magnetic resonance (NMR) studies.[3][10]
-
Inhibition of the TRAF6-Ubc13 Interaction: By binding to TRAF6, this compound sterically hinders or allosterically blocks its interaction with the E2 ubiquitin-conjugating enzyme Ubc13.[1][2][5] This disruption is the primary mechanism of action.
-
Reduction of TRAF6 E3 Ligase Activity: The prevention of TRAF6-Ubc13 binding effectively inhibits the E3 ligase activity of TRAF6, specifically its ability to generate K63-linked polyubiquitin chains.[1][11] This has been demonstrated through in vitro ubiquitination assays where this compound dose-dependently reduces TRAF6 auto-ubiquitination and substrate ubiquitination.[1][10]
-
Suppression of Downstream NF-κB Signaling: The inhibition of TRAF6 activity blocks the entire downstream cascade. This leads to:
-
A significant reduction in the phosphorylation of IκBα.[1][10]
-
Stabilization of the IκBα-NF-κB complex in the cytoplasm.
-
Prevention of NF-κB nuclear translocation.
-
Diminished expression of NF-κB target genes, such as ICAM-1 and A20, and reduced secretion of pro-inflammatory cytokines like TNFα, IL-6, and IL-2.[1][10]
-
This mechanism has been shown to be effective in various cell types, including primary human and murine cells, and in response to multiple stimuli such as IL-1β, TNFα, and T-cell receptor activation.[1][2]
Data Presentation: Quantitative Effects of this compound
The inhibitory effects of this compound have been quantified across various cellular and in vivo models. The data below is summarized from published studies.[1][10][11]
Table 1: Effect of this compound on Protein Interactions and Downstream Signaling
| Assay | Cell Type | Stimulation | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|---|
| TRAF6-Ubc13 Interaction | HEK-293T | Ectopic Expression | 10-30 µM | Dose-dependent reduction in co-immunoprecipitated Ubc13 | [3][10] |
| TRAF6 Auto-ubiquitination | MEF | IL-1β | 10-30 µM | Dose-dependent reduction | [1] |
| IκBα Phosphorylation | MEF | IL-1β | 10-30 µM | Dose-dependent reduction (p < 0.0001) | [1][10] |
| IκBα Phosphorylation | Jurkat T-cells | PMA/Ionomycin | 10-30 µM | Dose-dependent reduction (p < 0.01) |[10] |
Table 2: Effect of this compound on Gene Expression and Cytokine Production
| Assay | Cell Type | Stimulation | This compound Conc. | Observed Effect | Reference |
|---|---|---|---|---|---|
| Target Gene Expression | MEF | IL-1β | 30 µM | Diminished ICAM-1 and A20 mRNA levels (p < 0.05) | [1][10] |
| Cytokine Secretion | Human PBMCs | IL-1β | 30 µM | Reduced secretion of TNFα and IL-6 | [1] |
| Cytokine Secretion | Human PBMCs | LPS | 30 µM | Reduced secretion of IL-1β and TNFα | [1] |
| Cytokine Secretion | Jurkat T-cells | PMA/Ionomycin | 30 µM | Attenuated IL-2 and TNFα secretion (p < 0.05) |[10] |
Table 3: Selectivity Profile of this compound
| E3 Ligase | Ubiquitin Linkage Type | Effect of this compound | Reference |
|---|---|---|---|
| TRAF6 | K63 | Inhibited | [1] |
| cIAP1 | K63 | Inhibited | [1][10] |
| MDM2 | K48 | Not Impaired | [1][10] |
| TRIM63 | K48 | Not Impaired | [10] |
| RNF4 | SUMO-targeted | Not Affected | [1][10] |
| ITCH | HECT E3 Ligase | Not Inhibited | [1][10] |
| E6AP | HECT E3 Ligase | Not Inhibited |[1][10] |
This compound demonstrates good selectivity, primarily affecting K63-ubiquitinating RING E3 ligases TRAF6 and cIAP1, while not interfering with K48-linked ubiquitination critical for protein homeostasis.[1] Furthermore, it does not inhibit the activity of various E1 or E2 enzymes.[12]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the mechanism of this compound, based on standard laboratory procedures.[1][13][14]
Protocol 1: Western Blot Analysis of IκBα Phosphorylation
This protocol details the detection of phosphorylated IκBα as a key marker of canonical NF-κB pathway activation.
-
Cell Culture and Treatment:
-
Seed Mouse Embryonic Fibroblasts (MEFs) or another suitable cell line in 6-well plates. Culture until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., IL-1β at 10 ng/mL) for a predetermined time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IκBα (Ser32/36) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip and re-probe the membrane for total IκBα and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[14]
-
Protocol 2: Co-Immunoprecipitation for TRAF6-Ubc13 Interaction
This protocol is used to demonstrate that this compound disrupts the physical interaction between TRAF6 and Ubc13 in a cellular context.
-
Cell Transfection and Treatment:
-
Seed HEK-293T cells in 10 cm dishes.
-
Transfect the cells with a plasmid encoding an epitope-tagged TRAF6 (e.g., HA-TRAF6).
-
After 24 hours, treat the cells with this compound (e.g., 30 µM) or DMSO for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Clarify the lysate by centrifugation as described in Protocol 1.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Incubate a portion of the pre-cleared lysate with an anti-HA antibody (or other tag-specific antibody) overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specific binders.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples and a portion of the input lysate by Western Blot as described in Protocol 1.
-
Probe separate membranes with antibodies against endogenous Ubc13 and the HA-tag (to detect immunoprecipitated TRAF6). A decrease in the Ubc13 signal in the this compound-treated sample indicates disruption of the interaction.
-
Conclusion
This compound is a potent and selective inhibitor of the TRAF6 E3 ubiquitin ligase. Its mechanism of action is well-defined, involving the direct binding to TRAF6 and subsequent disruption of the protein-protein interaction with the E2 enzyme Ubc13.[1][5] This intervention effectively halts the upstream signaling events required for canonical NF-κB activation, leading to a robust anti-inflammatory effect in both cellular and preclinical models of autoimmune disease.[1][10] The targeted nature of this compound, which avoids broad inhibition of the entire NF-κB pathway or the ubiquitin-proteasome system, makes it a promising therapeutic candidate and a valuable chemical probe for dissecting the role of TRAF6 in health and disease.[1][2]
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. New insights into NF-κB regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. post-translational-modifications-of-i-b-the-state-of-the-art - Ask this paper | Bohrium [bohrium.com]
- 9. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Unveiling C25-140: A Technical Guide to the TRAF6-Ubc13 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
C25-140 is a novel, first-in-class small molecule inhibitor that targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13). By disrupting this interaction, this compound effectively reduces TRAF6 E3 ligase activity, a key process in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a cornerstone of inflammatory and immune responses, and its dysregulation is a hallmark of various autoimmune diseases. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, presenting a valuable resource for researchers in immunology, drug discovery, and chemical biology.
Chemical Structure and Properties
This compound has been identified and characterized with the following properties:
-
IUPAC Name: 3-[3,5-dimethyl-1-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-1-[4-(phenylmethyl)-1-piperidinyl]-1-propanone[2]
-
Molecular Formula: C₂₆H₃₁N₇O[2]
-
Molecular Weight: 457.57 g/mol [1]
Chemical Structure:
Mechanism of Action: Inhibition of the TRAF6-Ubc13 Interaction
This compound functions as a direct inhibitor of the interaction between the E3 ubiquitin ligase TRAF6 and the E2 ubiquitin-conjugating enzyme Ubc13.[1][3] This interaction is critical for the formation of Lys63-linked ubiquitin chains, a post-translational modification that serves as a scaffold for downstream signaling proteins in the canonical NF-κB pathway.[1] By binding to TRAF6, this compound sterically hinders the recruitment of Ubc13, thereby preventing the ubiquitination events necessary for the activation of IκB kinase (IKK) and the subsequent release and nuclear translocation of NF-κB.[1][6]
Signaling Pathway Diagram
The following diagram illustrates the TRAF6-mediated NF-κB signaling pathway and the inhibitory action of this compound.
References
The Discovery and Synthesis of C25-140: A First-in-Class TRAF6-Ubc13 Inhibitor for Autoimmune and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Constitutive activation of the NF-κB signaling pathway is a key driver of chronic inflammation and a variety of autoimmune diseases. The E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) is a critical node in this pathway, integrating signals from innate immunity, pro-inflammatory cytokines, and antigen receptors. The discovery of C25-140, a novel small-molecule inhibitor, represents a significant advancement in targeting this pathway for therapeutic intervention. This compound was identified through a high-throughput screening campaign as a potent and selective inhibitor of the protein-protein interaction between TRAF6 and the E2-conjugating enzyme Ubc13 (ubiquitin-conjugating enzyme E2 N).[1][2] By disrupting this interaction, this compound effectively reduces TRAF6 E3 ligase activity, thereby impeding NF-κB activation and downstream inflammatory signaling.[1][3] Preclinical studies in mouse models of psoriasis and rheumatoid arthritis have demonstrated the therapeutic potential of this compound in ameliorating disease symptoms.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery of this compound
This compound was discovered through a high-throughput screening (HTS) campaign designed to identify small-molecule inhibitors of the TRAF6-Ubc13 protein-protein interaction.[1][2] This interaction is essential for the synthesis of Lys63-linked ubiquitin chains, a critical step in the activation of the canonical NF-κB pathway.[1] The screening assay led to the identification of this compound as a promising hit compound that directly binds to TRAF6, thereby disrupting its interaction with Ubc13 and consequently inhibiting its E3 ligase activity.[1][4]
Synthesis of this compound
The synthesis of this compound was performed to ensure high purity for all experimental procedures. While the detailed, step-by-step synthesis protocol is outlined in the supplementary materials of the primary publication, the general approach involves standard organic chemistry techniques.
General Synthesis Conditions: All solvents and reagents were of high purity, with anhydrous solvents used for moisture-sensitive reactions.[1] Glassware was thoroughly dried prior to use.[1] Purification of the final compound and intermediates was achieved through methods such as aqueous work-ups, recrystallizations, and chromatography.[1]
(Note: The detailed, step-by-step synthesis protocol for this compound, including specific reactants, reaction conditions, and purification methods, is proprietary information contained within the supplementary materials of the originating research publication and is not publicly available in the provided search results.)
Mechanism of Action
This compound is a first-in-class small-molecule inhibitor that directly targets the E3 ligase activity of TRAF6.[1][2] Its mechanism of action involves the following key steps:
-
Direct Binding to TRAF6: Heteronuclear correlation NMR experiments have confirmed that this compound directly binds to TRAF6.[1]
-
Inhibition of the TRAF6-Ubc13 Interaction: By binding to TRAF6, this compound physically obstructs the interaction between TRAF6 and its cognate E2 enzyme, Ubc13.[1][3] This has been demonstrated through co-immunoprecipitation experiments where this compound treatment leads to a dose-dependent reduction in the amount of Ubc13 that co-precipitates with TRAF6.[1]
-
Reduction of TRAF6 E3 Ligase Activity: The disruption of the TRAF6-Ubc13 interaction prevents the transfer of ubiquitin and the formation of K63-linked polyubiquitin (B1169507) chains, which is the primary enzymatic function of the TRAF6/Ubc13 complex.[1][5] This leads to a reduction in TRAF6 auto-ubiquitination.[1]
-
Impediment of NF-κB Signaling: The inhibition of TRAF6 activity blocks the downstream signaling cascade that leads to the activation of the IKK complex.[1] This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[1] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[1][2]
Quantitative Data
The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Parameter | Cell Line/Model | Treatment/Stimulation | Result | Reference |
| TRAF6-Ubc13 Interaction | HEK293T cells | This compound treatment | Dose-dependent reduction in co-immunoprecipitated Ubc13 with TRAF6 | [1] |
| TRAF6 Auto-ubiquitination | Jurkat T cells | PMA/Ionomycin (B1663694) stimulation + this compound | Dose-dependent reduction in TRAF6 auto-ubiquitination | [1] |
| IκBα Phosphorylation | Jurkat T cells | PMA/Ionomycin stimulation + this compound | Dose-dependent decrease in IκBα phosphorylation | [1] |
| Cytokine Secretion (TNFα) | Jurkat T cells | PMA/Ionomycin stimulation + this compound | Attenuated TNFα secretion | [1] |
| Cytokine Secretion (IL-2) | Jurkat T cells | PMA/Ionomycin stimulation + this compound | Attenuated IL-2 secretion | [1] |
| Cytokine Secretion (TNFα) | Human PBMCs | IL-1β stimulation + this compound | Reduced TNFα secretion | [1] |
| Cytokine Secretion (IL-6) | Human PBMCs | IL-1β stimulation + this compound | Reduced IL-6 secretion | [1] |
| H4R3me2s Levels | MDA-MB-231 cells | This compound treatment | Dose-dependent decrease in H4R3me2s | [3] |
| Parameter | Animal Model | Treatment | Result | Reference |
| Psoriasis Symptoms | Imiquimod-induced psoriasis mouse model | Topical application of this compound | Amelioration of psoriasis symptoms | [1] |
| Rheumatoid Arthritis Symptoms | Preclinical mouse model of RA | This compound treatment | Dose-dependent improvement of RA symptoms | [1] |
| Oral Bioavailability | Mice | Intravenous, peroral, and intraperitoneal injection of 10 mg/kg this compound | Good calculated oral bioavailability | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Co-immunoprecipitation
To assess the effect of this compound on the TRAF6-Ubc13 interaction, HEK293T cells were transiently transfected with a plasmid encoding HA-tagged TRAF6. Following transfection, cells were treated with varying concentrations of this compound or DMSO as a control. Cells were then lysed, and the lysates were subjected to immunoprecipitation using an anti-HA antibody. The resulting immunoprecipitates were analyzed by Western blotting using antibodies against Ubc13 and TRAF6 to determine the amount of endogenous Ubc13 that co-precipitated with HA-TRAF6.[1]
In Vitro Ubiquitination Assay
The effect of this compound on TRAF6 E3 ligase activity was assessed using an in vitro ubiquitination assay. The reaction mixture contained recombinant E1 activating enzyme, E2 conjugating enzyme (Ubc13/Uev1a), ubiquitin, and recombinant TRAF6. The reaction was initiated by the addition of ATP and incubated at 37°C. This compound was added at various concentrations to determine its inhibitory effect. The reaction products were then resolved by SDS-PAGE and analyzed by Western blotting using an anti-ubiquitin antibody to visualize the formation of polyubiquitin chains.[1]
Analysis of IκBα Phosphorylation
Jurkat T cells were pre-treated with this compound or DMSO before stimulation with PMA (phorbol 12-myristate 13-acetate) and ionomycin to activate T-cell signaling pathways. After stimulation, cells were lysed, and total protein was extracted. Protein lysates were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was then probed with a primary antibody specific for phosphorylated IκBα. A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence. The total IκBα levels were also measured as a loading control.[1]
Cytokine Secretion Assay (ELISA)
The effect of this compound on the secretion of pro-inflammatory cytokines was measured using an enzyme-linked immunosorbent assay (ELISA). Human peripheral blood mononuclear cells (PBMCs) or Jurkat T cells were pre-treated with this compound and then stimulated with appropriate agonists (e.g., IL-1β, LPS, or PMA/ionomycin). The cell culture supernatants were collected after a specified incubation period. The concentrations of cytokines such as TNFα, IL-6, and IL-2 in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions.[1]
Psoriasis Mouse Model
The in vivo efficacy of this compound was evaluated in an imiquimod (B1671794) (IMQ)-induced psoriasis mouse model. Psoriasis-like skin inflammation was induced by the daily topical application of IMQ cream on the shaved backs and ears of mice. This compound was formulated for topical administration and applied to the same areas. Disease severity was assessed daily by scoring erythema, scaling, and skin thickness. At the end of the study, skin samples were collected for histological analysis, and cytokine levels in the skin or serum were measured.[1]
Signaling Pathways and Experimental Workflows
This compound Inhibition of the TRAF6-Mediated NF-κB Signaling Pathway
Caption: this compound inhibits the TRAF6-mediated NF-κB signaling pathway.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
The discovery of this compound as a selective inhibitor of the TRAF6-Ubc13 interaction provides a novel and promising strategy for the treatment of autoimmune and chronic inflammatory diseases. By targeting a key upstream node in the NF-κB signaling pathway, this compound offers the potential for broad anti-inflammatory effects. The preclinical data generated to date strongly support its continued development as a therapeutic candidate. This technical guide has summarized the essential information regarding the discovery, synthesis, and biological characterization of this compound, providing a valuable resource for researchers and drug development professionals in the field of immunology and inflammation.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Effect of C25-140 on Cytokine Signaling: A Technical Guide
Executive Summary: Constitutive activation of cytokine signaling pathways, particularly the NF-κB cascade, is a cornerstone of chronic inflammation and numerous autoimmune diseases. The E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6) serves as a critical node, integrating signals from pro-inflammatory cytokine receptors, innate immune receptors, and antigen receptors to activate the canonical NF-κB pathway. The small molecule C25-140 has been identified as a first-in-class inhibitor that directly targets the interaction between TRAF6 and the E2 conjugating enzyme Ubc13 (UBE2N).[1][2] This inhibition prevents the formation of Lys63-linked ubiquitin chains, a crucial step for downstream signal propagation.[1][2] Consequently, this compound effectively impedes NF-κB activation across various immune and inflammatory signaling pathways, leading to reduced production of inflammatory cytokines.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on cytokine signaling, and detailed experimental protocols for its study.
Introduction to TRAF6 in Cytokine Signaling
TRAF6 is a unique member of the TRAF family of adapter proteins, functioning as an E3 ubiquitin ligase. It is indispensable for signal transduction from the TNF receptor (TNFR) superfamily and the Interleukin-1 receptor (IL-1R)/Toll-like receptor (TLR) superfamily.[4] Upon receptor stimulation by cytokines like IL-1β or ligands such as LPS, TRAF6 is recruited to the receptor complex. Here, in concert with an E2 ubiquitin-conjugating enzyme complex (Ubc13/Uev1a), TRAF6 catalyzes the formation of K63-linked polyubiquitin (B1169507) chains on itself and other substrates.[1][2] These chains act as a scaffold to recruit and activate downstream kinases, primarily the TAK1 complex, which in turn activates the IKK complex. The IKK complex then phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent translocation of NF-κB into the nucleus to drive the expression of pro-inflammatory genes. Given its central role, inhibiting TRAF6 activity presents a promising therapeutic strategy for autoimmune and chronic inflammatory diseases.[2][3]
Mechanism of Action of this compound
Direct Inhibition of the TRAF6-Ubc13 Interaction
This compound was discovered through a high-throughput screening effort to identify small molecules that disrupt the protein-protein interaction between TRAF6 and Ubc13.[1][3] The compound directly binds to TRAF6, thereby physically preventing its association with Ubc13.[1][5][6] This action is specific, as it does not impair the interaction of Ubc13 with other proteins like Uev1a or OTUB1.[6] By blocking the formation of the TRAF6-Ubc13 complex, this compound effectively halts the synthesis of K63-linked polyubiquitin chains that are essential for signal propagation.[1][6]
Attenuation of NF-κB Signaling
The inhibition of TRAF6 E3 ligase activity by this compound has profound downstream consequences on the NF-κB signaling pathway. Treatment with this compound leads to a measurable reduction in TRAF6 auto-ubiquitination following stimulation with IL-1β.[1][7] This impairment of the initial scaffolding step prevents the recruitment and activation of downstream kinases. As a result, the phosphorylation of IκBα is significantly diminished, which stabilizes the IκBα/NF-κB complex in the cytoplasm and prevents NF-κB from translocating to the nucleus.[1][7] This ultimately leads to a decrease in the expression of NF-κB target genes responsible for inflammation.[1]
Ex Vivo Efficacy on Primary Human and Murine Cells
This compound demonstrates potent inhibitory effects on cytokine signaling in primary immune cells, highlighting its potential for clinical translation.[1]
Inhibition of Pro-inflammatory Cytokine Secretion
Treatment of primary human peripheral blood mononuclear cells (PBMCs) with this compound significantly reduces the secretion of key NF-κB-driven inflammatory cytokines.[1] Similarly, in primary murine T cells, this compound causes a dose-dependent reduction in IL-2 at both the mRNA and protein levels upon T-cell receptor (TCR) stimulation.[1]
Table 1: Effect of this compound on Cytokine Secretion in Human PBMCs
| Stimulant | Cytokine Measured | Outcome | Reference |
|---|---|---|---|
| IL-1β | TNFα, IL-6 | Reduced Secretion | [1] |
| LPS | IL-1β, TNFα | Reduced Secretion | [1] |
| anti-CD3/CD28 | Various | Reduced Secretion |[1] |
Table 2: Effect of this compound on IL-2 Production in Primary Murine T Cells
| Stimulation | Analyte | Outcome | Reference |
|---|---|---|---|
| anti-CD3/CD28 | IL-2 mRNA | Dose-dependent reduction | [1] |
| anti-CD3/CD28 | IL-2 Protein | Dose-dependent reduction |[1] |
Downregulation of Inflammatory Gene Expression
Consistent with its effects on NF-κB activation, this compound diminishes the expression of NF-κB target genes. In mouse embryonic fibroblasts (MEFs) stimulated with IL-1β, treatment with this compound impairs the upregulation of ICAM-1 and A20 mRNA.[1][7]
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to this compound.
Human PBMC Isolation and Treatment
-
Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.
-
Treatment: PBMCs are pre-incubated with this compound at desired concentrations (e.g., 1-20 µM) or DMSO as a vehicle control for 1-2 hours.
-
Stimulation: Cells are then stimulated with agonists such as IL-1β (10 ng/mL), LPS (1 µg/mL), or plate-bound anti-CD3/CD28 antibodies for 24-48 hours.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: After stimulation, cell culture supernatants are collected and centrifuged to remove cellular debris.
-
Assay: The concentrations of secreted cytokines (e.g., TNFα, IL-6, IL-1β) are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Absorbance is read at 450 nm, and cytokine concentrations are calculated based on a standard curve.
Immunoprecipitation and Western Blotting
-
Cell Lysis: Cells (e.g., HEK293T overexpressing HA-TRAF6) are treated with this compound, then lysed in a buffer containing protease and phosphatase inhibitors.[1]
-
Immunoprecipitation (IP): For TRAF6-Ubc13 interaction, cell lysates are incubated with an anti-HA antibody overnight, followed by incubation with protein A/G beads.
-
Elution and SDS-PAGE: The beads are washed, and immunoprecipitated proteins are eluted, separated by SDS-PAGE, and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then probed with primary antibodies against relevant proteins (e.g., Ubc13, HA, phospho-IκBα, β-Actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify band intensities.[1][7]
Selectivity Profile
To understand its specificity, this compound was tested against a panel of other E3 ligases. The compound was found to also inhibit cIAP1, another E3 ligase that generates K63-linked polyubiquitin chains.[1] However, it did not affect the activity of several other E3 ligases that build different types of polyubiquitin chains, such as MDM2, TRIM63, ITCH, E6AP, and RNF4, indicating a degree of selectivity for TRAF6 and related enzymes.[1]
Therapeutic Potential and Conclusion
The targeted inhibition of the TRAF6-Ubc13 interaction by this compound represents a novel and promising strategy for treating inflammatory and autoimmune disorders. By effectively suppressing the activation of the central NF-κB pathway, this compound mitigates the production of a broad range of inflammatory mediators.[1] The efficacy of this compound has been demonstrated in preclinical mouse models of autoimmune diseases, including psoriasis and rheumatoid arthritis, where it ameliorated inflammation and improved disease outcomes.[1][3][4] this compound is a valuable chemical probe for studying the ubiquitin system's role in immune signaling and underscores TRAF6 E3 ligase activity as a druggable target for chronic inflammatory diseases.[2][3]
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
C25-140: A Technical Guide to its Mechanism and Impact on Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the small molecule C25-140, focusing on its mechanism of action and its significant impact on inflammatory signaling pathways. The information presented is collated from key research findings to support further investigation and potential therapeutic development.
Executive Summary
This compound is a first-in-class small molecule inhibitor that targets the E3 ligase activity of TNF receptor-associated factor 6 (TRAF6).[1][2][3] It functions by disrupting the crucial protein-protein interaction between TRAF6 and the ubiquitin-conjugating enzyme E2 N (Ubc13).[1][2][3] This inhibition effectively attenuates the canonical NF-κB signaling pathway, a cornerstone of inflammatory and immune responses.[1][2][3][4] this compound has demonstrated efficacy in reducing inflammatory responses in various in vitro and in vivo models, including primary human cells and preclinical mouse models of autoimmune diseases such as psoriasis and rheumatoid arthritis.[1][2][3] Its targeted mechanism presents a promising strategy for the development of novel therapeutics for autoimmune and chronic inflammatory conditions.[1]
Core Mechanism of Action: Inhibition of TRAF6-Ubc13 Interaction
The primary mechanism of this compound involves the direct binding to TRAF6, which sterically hinders its interaction with Ubc13.[1][5] TRAF6, acting as an E3 ubiquitin ligase, requires Ubc13 to generate Lys63-linked ubiquitin chains.[1][3] These chains act as a scaffold for downstream signaling complexes, leading to the activation of the IKK complex and subsequent activation of NF-κB.[1]
By preventing the TRAF6-Ubc13 association, this compound effectively halts the formation of these essential Lys63-linked ubiquitin chains.[1][5] This leads to a dose-dependent reduction in TRAF6 auto-ubiquitination, a critical step for its E3 ligase activity.[1][6] The result is a significant dampening of the entire downstream signaling cascade that leads to NF-κB activation.[1][2]
Signaling Pathway Diagram
The following diagram illustrates the molecular signaling pathway targeted by this compound.
Caption: this compound inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.
Quantitative Data on this compound's Impact
This compound has been shown to dose-dependently inhibit key markers of inflammatory signaling across various cell types.
In Vitro Inhibition of TRAF6-Ubc13 Interaction
| Assay Type | Cell Line | Treatment | Result | Statistical Significance |
| Co-immunoprecipitation | HEK293T | This compound | Dose-dependent reduction in Ubc13 co-precipitated with TRAF6. | p < 0.0001[5] |
| In Vitro Ubiquitination | Cell-free | This compound | Dose-dependent reduction in TRAF6-mediated ubiquitin chain formation. | N/A[5] |
Effect on Downstream NF-κB Signaling in MEF and Jurkat T-Cells
| Cell Type | Stimulation | Measured Endpoint | Treatment | Result | Statistical Significance |
| MEF Cells | IL-1β | TRAF6 Auto-ubiquitination | This compound | Dose-dependent reduction. | N/A[1][6] |
| MEF Cells | IL-1β | IκBα Phosphorylation | This compound | Significant reduction. | p < 0.0001[1][6] |
| MEF Cells | IL-1β | Target Gene Expression (ICAM-1, A20) | This compound | Diminished expression. | p < 0.05 to p < 0.01[6] |
| Jurkat T-Cells | PMA/Ionomycin | IκBα Phosphorylation | This compound | Significant reduction. | p < 0.05 to p < 0.01[2][6] |
| Jurkat T-Cells | PMA/Ionomycin | Cytokine Secretion (IL-2, TNFα) | This compound | Attenuated secretion. | p < 0.05 to p < 0.01[2][6] |
Inhibition of Cytokine Secretion in Primary Human PBMCs
| Donor Type | Stimulation | Cytokine Measured | Treatment | Result |
| Healthy Donors | IL-1β | TNFα, IL-6 | This compound | Reduced secretion.[1] |
| Healthy Donors | LPS | IL-1β, TNFα | This compound | Reduced secretion.[1] |
| Healthy Donors | anti-CD3/CD28 | Various NF-κB driven cytokines | This compound | Reduced secretion.[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Co-Immunoprecipitation for TRAF6-Ubc13 Interaction
This protocol is designed to assess the effect of this compound on the interaction between TRAF6 and Ubc13 in a cellular context.
-
Cell Culture and Transfection: HEK293T cells are cultured to 70-80% confluency. Cells are then transiently transfected with a plasmid expressing HA-tagged TRAF6.
-
Compound Treatment: 24 hours post-transfection, cells are treated with a vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified duration (e.g., 4-6 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Cell lysates are pre-cleared with protein A/G-agarose beads. An anti-HA antibody is added to the supernatant and incubated overnight at 4°C to capture the HA-TRAF6 protein complexes.
-
Complex Capture: Protein A/G-agarose beads are added to pull down the antibody-protein complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluates are then resolved by SDS-PAGE and transferred to a PVDF membrane.
-
Detection: The membrane is probed with primary antibodies against HA (to detect precipitated TRAF6) and endogenous Ubc13. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used for quantification.[5]
Caption: Workflow for co-immunoprecipitation to assess TRAF6-Ubc13 binding.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model assesses the therapeutic potential of this compound in a TRAF6-dependent model of skin inflammation.[1]
-
Animal Acclimation: BALB/c mice are acclimated for at least one week before the start of the experiment.
-
Induction of Psoriasis: A daily topical dose of imiquimod (B1671794) (IMQ) cream is applied to the shaved backs and right ears of the mice to induce a psoriasis-like skin inflammation. This activates TLR7 signaling, a pathway dependent on TRAF6.[1]
-
Compound Application: this compound, formulated for topical application, is applied twice daily to the same regions as the IMQ. A vehicle control group is treated in parallel. A typical dose is ~1.5 mg/kg per application.[1]
-
Disease Scoring: Disease progression is monitored daily by scoring erythema (redness), scaling, and skin thickness. Ear thickness is measured with a caliper.
-
Sample Collection: At the end of the study (e.g., day 6), mice are euthanized. Skin and ear samples are collected for histological analysis. Blood samples may be collected for cytokine analysis (e.g., IL-17) via ELISA.[1]
-
Data Analysis: The clinical scores, ear thickness measurements, and cytokine levels between the this compound-treated and vehicle-treated groups are compared statistically.
Caption: Workflow for the in vivo psoriasis mouse model experiment.
Selectivity and Preclinical Profile
This compound has been profiled for its selectivity and pharmacokinetic properties. While it effectively inhibits TRAF6, its effects on other E3 ligases have been evaluated. For example, it was found to also inhibit cIAP1, which generates K63-ubiquitin chains, but not E3 ligases that produce K48-ubiquitin chains like MDM2 and TRIM63.[7] Pharmacokinetic studies in mice have shown that this compound has good oral bioavailability and appropriate properties for in vivo testing.[1] Importantly, the compound did not substantially affect cell viability at effective concentrations.[1]
Conclusion and Future Directions
This compound is a potent and specific inhibitor of the TRAF6-Ubc13 interaction, representing a valuable tool for studying the ubiquitin system's role in immune signaling.[1] Its ability to suppress NF-κB activation and ameliorate disease in preclinical models of psoriasis and rheumatoid arthritis highlights the therapeutic potential of targeting TRAF6 E3 ligase activity.[1][3] Future research should focus on optimizing its selectivity profile, further characterizing its in vivo efficacy and safety, and exploring its potential in a broader range of TRAF6-dependent inflammatory and autoimmune diseases.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the Targets of C25-140 in Immune Cells: A Technical Guide
Introduction
Constitutive activation of the nuclear factor-kappa B (NF-κB) signaling pathway is a key feature of many chronic inflammatory and autoimmune diseases.[1][2] A critical regulator in this pathway is the TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase that acts as a central node, connecting signals from innate immunity, pro-inflammatory cytokines, and antigen receptors to the canonical NF-κB pathway.[2][3] The E3 ligase activity of TRAF6, specifically its interaction with the E2-conjugating enzyme complex Ubc13/Uev1a to generate Lys63 (K63)-linked polyubiquitin (B1169507) chains, is essential for propagating these signals.[3][4]
Genetic studies have shown that disrupting the TRAF6-Ubc13 interaction can reduce TRAF6 activity and subsequent NF-κB activation.[2][4] This has made the TRAF6-Ubc13 protein-protein interaction (PPI) an attractive therapeutic target. C25-140 is a novel, first-in-class small-molecule inhibitor discovered through a high-throughput screening campaign.[1] It is designed to specifically block the TRAF6-Ubc13 interaction, thereby inhibiting the E3 ligase activity of TRAF6.[1][4] This technical guide provides an in-depth overview of the molecular targets of this compound in immune cells, summarizing key experimental findings, methodologies, and the resulting impact on inflammatory signaling pathways.
Core Mechanism of Action
This compound functions by directly interfering with the E3 ligase activity of TRAF6.[1] Nuclear Magnetic Resonance (NMR) studies have confirmed that this compound directly binds to TRAF6.[5] This binding physically obstructs the interaction between TRAF6 and the E2-conjugating enzyme Ubc13.[4][5] By preventing this crucial association, this compound effectively inhibits the formation of K63-linked polyubiquitin chains, a key step in the activation of downstream signaling cascades.[1][5] The primary consequence of this inhibition is the suppression of the canonical NF-κB pathway, which is pivotal for the expression of numerous pro-inflammatory genes.[1][3] Additionally, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, as evidenced by reduced JNK phosphorylation.[4]
Data Presentation: Effects of this compound on Immune Cells
This compound has demonstrated inhibitory effects across various immune cell types and stimulation contexts.[1] Its efficacy has been validated in cell lines as well as primary human and murine cells.[1][4]
Table 1: Effect of this compound on Cytokine Secretion
| Cell Type | Stimulus | Cytokine Measured | This compound Concentration | Result | Reference |
| Human PBMCs | IL-1β | TNFα, IL-6 | Not specified | Reduced secretion | [1] |
| Human PBMCs | LPS | IL-1β, TNFα | Not specified | Reduced secretion | [1] |
| Human PBMCs | anti-CD3/CD28 | Not specified | Not specified | Inhibited cytokine signaling | [1] |
| Jurkat T-cells | PMA/Ionomycin (P/I) | IL-2, TNFα | 10 µM, 20 µM | Dose-dependent reduction | [4][6] |
| Primary Murine CD4+ T-cells | CD3/CD28 | IL-2 (protein) | Not specified | Dose-dependent reduction | [1] |
Table 2: Effect of this compound on Signaling Molecules and Gene Expression
| Cell Type | Stimulus | Target Measured | This compound Concentration | Result | Reference |
| MEF cells | IL-1β | TRAF6 auto-ubiquitination | 10 µM, 20 µM | Dose-dependent reduction | [1] |
| MEF cells | IL-1β | IκBα phosphorylation | 20 µM | Significant reduction (p<0.0001) | [4][6] |
| MEF cells | IL-1β | ICAM-1, A20 (mRNA) | 20 µM | Diminished expression | [1][6] |
| Jurkat T-cells | P/I | TRAF6 auto-ubiquitination | 10 µM, 20 µM | Dose-dependent reduction | [4][6] |
| Jurkat T-cells | P/I | IκBα phosphorylation | 10 µM, 20 µM | Dose-dependent reduction (p<0.05, p<0.01) | [4][6] |
| Jurkat T-cells | P/I | JNK phosphorylation | Not specified | Diminished | [4] |
| Primary Murine CD4+ T-cells | CD3/CD28 | IL-2 (mRNA) | Not specified | Dose-dependent reduction | [1] |
| Murine B-cells | LPS | Proliferation | 5 µM, 15 µM, 30-40 µM | Dose-dependent reduction | [7] |
| Murine B-cells (miR-146a KO) | LPS | IgM Secretion | 5 µM, 15 µM, 30-40 µM | Dose-dependent reduction | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following protocols are synthesized from the cited research.[1][4][5]
Cell Culture and Stimulation
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) and human Jurkat T-cells were cultured in standard media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Primary Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Primary mouse CD4+ T-cells were isolated from spleens and lymph nodes.
-
Pre-treatment: Cells were pre-incubated with this compound (at specified concentrations) or DMSO (vehicle control) for 1-2 hours before stimulation.
-
Stimulation:
-
MEF Cells: Stimulated with IL-1β (10 ng/mL) or TNFα (20 ng/mL).
-
Jurkat T-cells: Stimulated with PMA (50 ng/mL) and Ionomycin (1 µM).
-
PBMCs: Stimulated with IL-1β (10 ng/mL), LPS (100 ng/mL), or plate-bound anti-CD3/CD28 antibodies.
-
Primary Mouse T-cells: Stimulated with anti-CD3/CD28 antibodies.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
-
Purpose: To assess the TRAF6-Ubc13 interaction and downstream protein phosphorylation.
-
Protocol:
-
Cells (e.g., HEK-293T ectopically expressing HA-TRAF6) were treated and stimulated as described above.[5]
-
Cells were lysed in IP buffer (e.g., Tris-HCl, NaCl, EDTA, NP-40 with protease and phosphatase inhibitors).
-
For Co-IP, lysates were incubated with an anti-HA antibody overnight, followed by incubation with Protein A/G beads.
-
Immunoprecipitates or whole-cell lysates were resolved by SDS-PAGE.
-
Proteins were transferred to a PVDF membrane.
-
Membranes were blocked (e.g., with 5% non-fat milk or BSA in TBST) and incubated with primary antibodies (e.g., anti-Ubc13, anti-p-IκBα, anti-TRAF6, anti-β-Actin) overnight at 4°C.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used for quantification.[4][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify secreted cytokine levels in cell culture supernatants.
-
Protocol:
-
Culture supernatants were collected after cell stimulation.
-
Commercially available ELISA kits (e.g., for TNFα, IL-6, IL-2) were used according to the manufacturer's instructions.
-
Briefly, supernatants were added to antibody-coated microplates.
-
A biotin-conjugated detection antibody was added, followed by a streptavidin-HRP conjugate.
-
A substrate solution (e.g., TMB) was added to develop color.
-
The reaction was stopped, and absorbance was measured at 450 nm using a microplate reader.
-
Cytokine concentrations were calculated based on a standard curve.[1]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of NF-κB target genes.
-
Protocol:
-
Total RNA was extracted from treated and stimulated cells using a suitable kit (e.g., RNeasy Kit).
-
cDNA was synthesized from the RNA template using a reverse transcriptase kit.
-
qRT-PCR was performed using a thermal cycler with SYBR Green master mix and gene-specific primers (e.g., for ICAM-1, A20, IL-2).
-
The relative expression of target genes was calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH or Actin).[1]
-
Summary and Conclusion
This compound is a potent and specific small-molecule inhibitor that targets the protein-protein interaction between the E3 ligase TRAF6 and the E2 enzyme Ubc13.[1][4] By directly binding to TRAF6, it prevents the K63-linked polyubiquitination events that are essential for activating downstream inflammatory signaling, primarily the canonical NF-κB pathway.[3][5] The inhibitory action of this compound has been demonstrated in a variety of immune cells, including T-cells, B-cells, and PBMCs, where it effectively reduces the production of inflammatory cytokines and the expression of NF-κB target genes upon diverse stimuli.[1][7] These findings highlight that inhibiting TRAF6 E3 ligase activity with a molecule like this compound is a promising therapeutic strategy for combating autoimmune and chronic inflammatory diseases.[2][4] The data and protocols presented in this guide serve as a comprehensive resource for researchers investigating TRAF6 signaling and developing novel immunomodulatory therapies.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of T-independent B-cell responses by microRNA-146a - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the pharmacokinetics of C25-140
An In-depth Technical Guide to the Pharmacokinetics of C25-140
Introduction
This compound is a first-in-class, orally active small-molecule inhibitor that targets the protein-protein interaction between the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) and the E2-conjugating enzyme Ubc13 (ubiquitin-conjugating enzyme E2 N).[1][2][3] By directly binding to TRAF6, this compound effectively blocks the formation of lysine (B10760008) 63 (K63)-linked polyubiquitin (B1169507) chains, a critical step in the activation of the canonical NF-κB signaling pathway.[1][4] This pathway is a cornerstone of immune and inflammatory responses.[5][6] The dysregulation of NF-κB signaling is a hallmark of numerous autoimmune and chronic inflammatory diseases.[1] Consequently, this compound has demonstrated therapeutic potential in preclinical mouse models of psoriasis and rheumatoid arthritis, positioning it as a promising candidate for combating autoimmunity.[1][6]
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and associated methodologies for this compound, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Inhibition of the TRAF6-Ubc13 Signaling Axis
This compound functions by impeding the activation of the NF-κB pathway. This pathway is initiated by various upstream signals, such as those from pro-inflammatory cytokines (e.g., IL-1β, TNFα), innate immune receptors (e.g., Toll-like receptors), and antigen receptors.[1][6] Upon receptor stimulation, TRAF6 is recruited and, in complex with Ubc13, catalyzes the synthesis of K63-linked polyubiquitin chains.[1] These chains serve as a scaffold for downstream signaling proteins, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB transcription factor to translocate into the nucleus, where it drives the expression of inflammatory genes.[1][5]
This compound specifically disrupts the initial interaction between TRAF6 and Ubc13, thereby preventing the entire downstream signaling cascade.[1][3]
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro TRAF6 Inhibition by C25-140
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro characterization of C25-140, a small molecule inhibitor of TNF receptor-associated factor 6 (TRAF6). This compound directly targets the E3 ubiquitin ligase activity of TRAF6 by disrupting its interaction with the E2 conjugating enzyme Ubc13.[1][2][3] This inhibition effectively attenuates downstream signaling pathways, most notably the activation of NF-κB, a key regulator of inflammatory and immune responses.[1][2][4]
Mechanism of Action
TRAF6 is a critical E3 ubiquitin ligase that, in conjunction with the E2 enzyme Ubc13/Uev1a, catalyzes the formation of lysine (B10760008) 63 (K63)-linked polyubiquitin (B1169507) chains. These chains act as a scaffold to recruit and activate downstream signaling components, leading to the activation of transcription factors such as NF-κB. This compound was identified through a high-throughput screen as an inhibitor of the TRAF6-Ubc13 protein-protein interaction.[1][3] Subsequent studies have shown that this compound directly binds to TRAF6, thereby preventing its association with Ubc13 and consequently inhibiting its auto-ubiquitination and the ubiquitination of its substrates.[2][3]
dot
References
Application Notes and Protocols: C25-140 in a Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The NF-κB signaling pathway plays a crucial role in the pathogenesis of psoriasis, making it a key target for therapeutic intervention. C25-140 is a novel small molecule inhibitor that targets the E3 ligase activity of TNF receptor-associated factor 6 (TRAF6) by disrupting its interaction with the E2-conjugating enzyme Ubc13.[1][2][3] This inhibition effectively impedes the activation of the canonical NF-κB pathway, which is a hallmark of chronic inflammation and autoimmune diseases.[1][3][4] Preclinical studies in an imiquimod-induced psoriasis mouse model have demonstrated that topical application of this compound can significantly ameliorate disease symptoms, highlighting its potential as a therapeutic agent for psoriasis.[1][4]
Mechanism of Action
This compound directly binds to TRAF6, an E3 ubiquitin ligase, and inhibits its interaction with the ubiquitin-conjugating enzyme Ubc13.[2] This interaction is essential for the formation of Lys63-linked ubiquitin chains, a critical step in the signal propagation for inflammatory and immune responses that lead to the activation of the NF-κB pathway.[1][3] By blocking the TRAF6-Ubc13 interaction, this compound reduces TRAF6 E3 ligase activity, thereby downregulating NF-κB activation and the subsequent expression of pro-inflammatory cytokines.[1][2][3]
Data Presentation
The efficacy of this compound in the imiquimod-induced psoriasis mouse model was assessed by daily scoring of disease parameters and measurement of IL-17 cytokine levels at the end of the study.[1][4] The results demonstrate a significant improvement in all measured clinical scores and a reduction in pro-inflammatory cytokine levels in this compound-treated mice compared to the control group.[1][4]
| Parameter | Control Group (IMQ only) | This compound Treated Group (IMQ + this compound) | Statistical Significance |
| Cumulative Score | Increased over time | Significantly reduced | p < 0.001 |
| Thickness Score | Increased over time | Significantly reduced | p < 0.01 |
| Scaling Score | Increased over time | Significantly reduced | p < 0.001 |
| Erythema Score | Increased over time | Significantly reduced | p < 0.0001 |
| IL-17 Cytokine Levels | Elevated | Significantly decreased | p < 0.05 |
Data summarized from Brenke et al., 2018. The values represent the overall trend and statistical significance reported in the study. For detailed daily scores, refer to the original publication.[1][4]
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
This model is widely used due to its convenience, low cost, and ability to replicate key features of human psoriasis.[5]
Materials:
-
Imiquimod (B1671794) cream (5%)
-
This compound solution
-
Vehicle control for this compound
-
Calipers for measuring ear thickness
-
Scoring system for erythema, scaling, and thickness
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Hair Removal: On day 0, shave the dorsal back skin of the mice.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back and the right ear for 6 consecutive days.[1][4]
-
Treatment:
-
Monitoring and Scoring:
-
Monitor the mice daily for signs of inflammation.
-
Score the severity of erythema, scaling, and skin thickness on the back skin daily using a scale of 0 to 4 (0: none; 1: slight; 2: moderate; 3: marked; 4: very marked).[4]
-
The cumulative score is the sum of the individual scores for erythema, scaling, and thickness.[4]
-
Measure ear thickness daily using calipers.
-
-
Sample Collection: On day 6, euthanize the mice and collect samples from the ear and back skin for further analysis.[1][4]
Cytokine Measurement by ELISA
Materials:
-
Collected ear tissue
-
Lysis buffer
-
ELISA kit for IL-17
-
Plate reader
Procedure:
-
Tissue Homogenization: Homogenize the collected ear tissue in an appropriate lysis buffer.
-
Centrifugation: Centrifuge the homogenates to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the proteins.
-
ELISA: Perform an ELISA for IL-17 according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of IL-17 in each sample using a standard curve and normalize to the total protein concentration.
Conclusion
This compound demonstrates significant therapeutic potential for psoriasis by targeting the TRAF6-Ubc13 interaction and subsequently inhibiting the pro-inflammatory NF-κB signaling pathway. The experimental protocols outlined provide a robust framework for evaluating the in vivo efficacy of this compound and similar compounds in a well-established psoriasis mouse model. The presented data underscores the importance of TRAF6 E3 ligase activity in the pathogenesis of psoriasis and validates it as a promising target for the development of novel anti-psoriatic therapies.[1][6]
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of psoriasis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C25-140 in Murine Rheumatoid Arthritis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, synovial hyperplasia, and progressive joint destruction.[1][2] A key signaling pathway implicated in the pathogenesis of RA is the nuclear factor kappa-B (NF-κB) pathway, which orchestrates the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][4] The E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6) is a critical upstream regulator of canonical NF-κB activation in response to stimuli from innate immunity receptors, pro-inflammatory cytokines like IL-1β, and antigen receptors.[3][5]
C25-140 is a first-in-class, small-molecule inhibitor that specifically targets the protein-protein interaction between TRAF6 and the E2 ubiquitin-conjugating enzyme Ubc13 (UBE2N).[3][6] This interaction is essential for the synthesis of Lys63-linked ubiquitin chains that act as a scaffold for downstream signaling components, leading to NF-κB activation.[3] By binding directly to TRAF6, this compound blocks its E3 ligase activity, thereby impeding NF-κB activation and subsequent inflammatory responses.[3][5] Preclinical studies have demonstrated that this compound can ameliorate inflammation and improve disease outcomes in mouse models of autoimmunity, including rheumatoid arthritis, making it a valuable tool for research and a potential therapeutic strategy.[3][6]
These application notes provide a detailed protocol for the administration of this compound in the collagen-induced arthritis (CIA) mouse model, a standard and widely used preclinical model that shares immunological and pathological features with human RA.[7][8]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the TRAF6-Ubc13 interaction, a key step in activating the NF-κB signaling cascade. Upon stimulation by pro-inflammatory signals (e.g., IL-1β binding to its receptor), TRAF6 is recruited and activated, leading to its auto-ubiquitination via Lys63-linked chains, a process dependent on the Ubc13/Uev1a E2 complex. This ubiquitination event serves as a platform to recruit and activate the IKK complex, which then phosphorylates IκBα.[3][9] Phosphorylated IκBα is targeted for degradation, releasing the NF-κB dimer to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[9][10] this compound directly interferes with the initial TRAF6-Ubc13 binding, preventing the entire downstream cascade.[3][5]
Experimental Protocols
Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used T-cell dependent model for studying RA, recapitulating key features such as synovitis, pannus formation, and joint erosion.[7][8]
Materials:
-
Male DBA/1 mice, 8-10 weeks old
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund’s Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund’s Adjuvant (IFA)
-
Syringes and needles (27G)
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of equal volumes of CII solution and CFA. Ensure a stable emulsion is formed.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse. The final dose is 100 µg of CII per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of equal volumes of CII solution and IFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. The final dose is 100 µg of CII per mouse.
-
-
Monitoring:
-
Begin monitoring mice for signs of arthritis daily from Day 21.
-
Clinical signs typically appear between Day 24 and Day 28.[1]
-
Assess and score arthritis severity as described in the "Assessment and Endpoints" section.
-
This compound Administration Protocol
Treatment with this compound should commence upon the appearance of clinical signs of arthritis.
Materials:
-
This compound compound
-
Vehicle (e.g., DMSO, PEG400, or as determined by solubility studies)
-
Syringes and needles for administration (e.g., intraperitoneal - IP)
Protocol:
-
Randomization: Once mice develop discernible arthritis (e.g., clinical score ≥ 2), randomize them into treatment groups (Vehicle control, this compound low dose, this compound high dose, positive control if applicable).[1]
-
Preparation of Dosing Solution: Prepare fresh dosing solutions of this compound in the chosen vehicle daily.
-
Administration:
-
Route: Intraperitoneal (IP) injection is a common systemic route for small molecules in this model. Note: In a psoriasis model, this compound was effective via topical application twice daily (~1.5 mg/kg per application), highlighting its potential for different delivery routes.[6][11]
-
Dosage: A dose-ranging study is recommended. Based on its efficacy in other models, a starting point could be in the range of 1-10 mg/kg, administered once or twice daily.
-
Duration: Continue treatment for a predefined period, typically 14-21 days, while monitoring disease progression.
-
Experimental Workflow
The following diagram outlines the typical timeline for a CIA study involving this compound administration.
Assessment and Endpoints
Consistent and blinded assessment is crucial for robust data.
-
Clinical Arthritis Score: Score each paw on a scale of 0-4, for a maximum score of 16 per mouse.[1]
-
0: No swelling or erythema.
-
1: Mild swelling and/or erythema confined to the tarsals or ankle.
-
2: Moderate swelling and erythema extending from the ankle to the tarsals.
-
3: Severe swelling and erythema extending from the ankle to the metatarsal joints.
-
4: Maximal swelling, erythema, and ankylosis of the joint.
-
-
Paw Thickness: Measure the thickness of the hind paws using a digital caliper every 2-3 days.
-
Histopathology: At the study endpoint, collect hind paws, fix, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, synovial hyperplasia, and cartilage/bone erosion.[12]
-
Cytokine Analysis: Collect serum at the endpoint to measure levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) using ELISA or multiplex assays.[13][14]
-
Biomarker Analysis: Analyze tissue or serum for markers of NF-κB pathway activation, such as phosphorylated IκBα.[3][9]
Data Presentation and Expected Results
This compound treatment is expected to dose-dependently ameliorate the signs of RA in the CIA model.[3] The following tables summarize the expected quantitative outcomes.
Table 1: Expected Effect of this compound on Clinical Parameters in CIA Mice
| Treatment Group | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) | Histological Score (Inflammation & Bone Erosion) |
|---|---|---|---|
| Naive (No Disease) | 0 | ~1.5 | 0 |
| Vehicle Control | High (e.g., 10-12) | Significant Increase (e.g., >3.0) | Severe |
| This compound (Low Dose) | Moderate Reduction | Moderate Reduction | Moderate |
| This compound (High Dose) | Significant Reduction | Near-normal | Minimal |
| Positive Control | Significant Reduction | Near-normal | Minimal |
Table 2: Expected Effect of this compound on Pro-Inflammatory Cytokine Levels
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-17 (pg/mL) |
|---|---|---|---|
| Naive (No Disease) | Baseline | Baseline | Baseline |
| Vehicle Control | Highly Elevated | Highly Elevated | Highly Elevated |
| This compound (Low Dose) | Moderately Decreased | Moderately Decreased | Moderately Decreased |
| This compound (High Dose) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Positive Control | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: The values in the tables are illustrative of expected trends. Actual results will vary based on specific experimental conditions.
Conclusion
This compound is a potent and specific inhibitor of the TRAF6 E3 ligase activity, representing a targeted approach to suppress inflammation in autoimmune diseases like rheumatoid arthritis.[3][6] The protocols outlined here provide a framework for evaluating the efficacy of this compound in the preclinical CIA mouse model. Careful execution of the model, consistent administration, and blinded, quantitative assessment of endpoints will yield valuable insights into the therapeutic potential of targeting the TRAF6-Ubc13 interaction for the treatment of RA.
References
- 1. dovepress.com [dovepress.com]
- 2. Overview of mechanisms and novel therapies on rheumatoid arthritis from a cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Studies of Pathogenesis of Rheumatoid Arthritis with Collagen-Induced and Collagen Antibody-Induced Arthritis Models: New Insight Involving Bacteria Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autoimmune Arthritis Preclinical Models | ChemPartner [chempartner.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances of NFATc1 in rheumatoid arthritis-related bone destruction: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ubiquitin specific peptidase 13 protects against inflammation-associated joint injury in collagen-induced rheumatoid arthritis mice by targeting TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pro-inflammatory cytokine blockade attenuates myeloid expansion in a murine model of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokines in the pathogenesis of rheumatoid arthritis: new players and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Administration of C25-140 for In Vivo Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the preparation and administration of the small molecule inhibitor C25-140 for in vivo experimental models. It includes detailed protocols, formulation recipes, and supporting data derived from published literature and supplier information.
Introduction
This compound is a first-in-class, selective small-molecule inhibitor of the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13)[1][2]. TRAF6 is a critical E3 ligase that, upon activation, interacts with Ubc13 to generate Lys63-linked ubiquitin chains. This process is a key step in activating downstream signaling pathways, most notably the canonical NF-κB pathway, which regulates immune and inflammatory responses[3][4]. By blocking the TRAF6-Ubc13 interaction, this compound effectively reduces NF-κB activation and subsequent inflammatory cytokine secretion[3][5].
Due to its mechanism, this compound is a valuable tool for studying the role of TRAF6 in autoimmune and inflammatory diseases. Preclinical studies have shown its efficacy in mouse models of rheumatoid arthritis and psoriasis[2][3]. Like many small molecule inhibitors, this compound has poor aqueous solubility, necessitating a carefully designed formulation to ensure bioavailability and consistent results in in vivo experiments. This note details a validated protocol for its preparation and administration.
Mechanism of Action
This compound directly binds to TRAF6, sterically hindering its interaction with the E2 conjugating enzyme Ubc13. This prevents the formation of K63-linked polyubiquitin (B1169507) chains on TRAF6 itself and other substrates, which are essential for the recruitment and activation of downstream kinases that ultimately lead to NF-κB activation[6].
Physicochemical and Solubility Data
Proper formulation begins with understanding the compound's basic properties. This compound is a solid organic molecule with limited solubility in aqueous solutions but good solubility in organic solvents like DMSO.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 3-[3,5-Dimethyl-1-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-1-[4-(phenylmethyl)-1-piperidinyl]-1-propanone | [5][7] |
| Molecular Formula | C₂₆H₃₁N₇O | [7] |
| Molecular Weight | 457.57 g/mol | [1][5] |
| CAS Number | 1358099-18-9 | [7][8] |
| Appearance | Solid | [7] |
| Purity | ≥98% | [5][7] |
| Solubility | DMSO: 41-92 mg/mLEthanol: ~9.2 mg/mLMethanol: Soluble |[1][7][8] |
Note: The solubility in DMSO can be affected by absorbed moisture. It is critical to use fresh, anhydrous DMSO for preparing stock solutions.[1]
Recommended Formulation for In Vivo Administration
For systemic administration (e.g., intraperitoneal or intravenous), a multi-component vehicle is required to keep this compound in solution upon injection into the aqueous physiological environment. The following vehicle is recommended for achieving a clear, stable solution.
Table 2: Recommended Vehicle for Injectable this compound Formulation
| Component | Purpose | Final Concentration (%) |
|---|---|---|
| DMSO | Primary Solvent | 5% |
| PEG300 | Co-solvent / Vehicle | 40% |
| Tween® 80 | Surfactant / Emulsifier | 5% |
| ddH₂O or Saline | Diluent / Vehicle | 50% |
This formulation is based on a protocol provided by Selleck Chemicals.[1]
Experimental Protocol: Preparation of this compound for Intraperitoneal (i.p.) Injection
This section provides a step-by-step methodology for preparing a this compound solution for in vivo use. All steps should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween® 80 (Polysorbate 80), sterile
-
Sterile deionized water (ddH₂O) or sterile 0.9% Saline
-
Sterile, conical microcentrifuge tubes and polypropylene (B1209903) tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27G) for administration
Workflow Diagram
Step-by-Step Preparation Protocol
This protocol is for preparing a final volume of 1 mL . Adjust volumes proportionally as needed. The final solution should be prepared fresh and used immediately for best results[1].
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve it in 50 µL of anhydrous DMSO. Vortex or sonicate briefly if needed to ensure it is fully dissolved and the solution is clear. This will be your concentrated stock.
-
-
Add Co-Solvent:
-
To the DMSO stock solution, add 400 µL of PEG300.
-
Vortex thoroughly until the solution is homogeneous and clear.
-
-
Add Surfactant:
-
Add 50 µL of Tween® 80 to the mixture.
-
Vortex again until the solution is homogeneous and clear.
-
-
Final Dilution:
-
Slowly add 500 µL of sterile saline or ddH₂O to the mixture while vortexing. This dropwise addition is crucial to prevent precipitation of the compound.
-
The final volume will be 1 mL.
-
-
Final Inspection:
-
Visually inspect the final solution. It should be a clear, precipitate-free liquid. If any cloudiness or precipitate is observed, the solution should not be used.
-
Example Calculation: 10 mg/kg Dose
-
Animal weight: 25 g (0.025 kg)
-
Desired dose: 10 mg/kg
-
Total this compound needed per animal: 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume: Assume 100 µL (0.1 mL) per animal
-
Required concentration of dosing solution: 0.25 mg / 0.1 mL = 2.5 mg/mL
To prepare 1 mL of this 2.5 mg/mL solution, you would start by dissolving 2.5 mg of this compound powder in 50 µL of DMSO and then proceed with the protocol as described above.
Administration and Dosing in Preclinical Models
This compound has been successfully administered in mice via multiple routes. The dosage and frequency depend on the specific disease model and experimental design.
Table 3: Published In Vivo Dosing Regimens for this compound
| Administration Route | Dosage | Frequency | Animal Model | Reference |
|---|---|---|---|---|
| Intraperitoneal (i.p.) | 6, 10, and 14 mg/kg | Twice daily | Collagen-Induced Arthritis (CIA) in mice | [3][8] |
| Topical | ~1.5 mg/kg | Twice daily | Imiquimod-induced psoriasis in mice | [3][7] |
| Intravenous (i.v.) | 10 mg/kg | Single dose | Pharmacokinetic study in mice | [8][9] |
| Oral (p.o.) | 10 mg/kg | Single dose | Pharmacokinetic study in mice |[8] |
Pharmacokinetic Profile
Pharmacokinetic studies in mice provide insight into the absorption, distribution, metabolism, and excretion (ADME) of this compound. These parameters confirm its suitability for in vivo use[9].
Table 4: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg Dose)
| Route | Cₘₐₓ (µg/mL) | AUC (ng·min/mL) | t₁/₂ (min) | Vd (L/kg) | Reference |
|---|---|---|---|---|---|
| Intravenous (i.v.) | 9.7 | 274,083 | 80.6 | 4.13 | [8] |
| Intraperitoneal (i.p.) | 4.2 | 100,000 | 184.0 | 25.6 | [8] |
| Oral (p.o.) | 3.4 | 124,034 | 127.3 | 13.3 | [8] |
Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve; t₁/₂: Half-life; Vd: Volume of distribution.
Safety and Handling
-
This compound is for research use only[5].
-
Follow standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information[7].
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes: C25-140 in Primary Human Cell Studies
Introduction
C25-140 is a novel small-molecule inhibitor that targets the E3 ubiquitin ligase TNF receptor-associated factor 6 (TRAF6).[1] It functions by disrupting the crucial protein-protein interaction between TRAF6 and the E2-conjugating enzyme Ubc13 (also known as UBE2N).[1][2] This interaction is essential for the synthesis of Lys63-linked (K63) ubiquitin chains, a non-degradative ubiquitination event that serves as a scaffold for recruiting downstream signaling proteins.[2][3] By inhibiting this step, this compound effectively impedes the activation of multiple inflammatory and immune signaling pathways, most notably the canonical NF-κB pathway.[1][4] These application notes provide a comprehensive overview of the use of this compound in primary human cell studies, focusing on its utility for researchers in immunology and drug development.
Mechanism of Action
TRAF6 is a critical signaling hub that integrates signals from various receptors, including the Toll-like receptor (TLR) superfamily, the IL-1 receptor (IL-1R), and T-cell receptors (TCR).[3] Upon receptor activation, TRAF6 is recruited and activated, leading to its auto-ubiquitination through the formation of K63-linked chains, a process dependent on the Ubc13/Uev1a E2 enzyme complex.[1][3] These ubiquitin chains act as a platform to recruit and activate the TAK1 kinase complex, which in turn activates the IKK complex. The IKK complex then phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor.[1][5]
This compound directly binds to TRAF6, physically blocking its interaction with Ubc13.[1][6] This action specifically inhibits TRAF6 E3 ligase activity and the formation of K63-linked ubiquitin chains without significantly affecting other E3 ligases or cell viability at effective concentrations.[1][7] The result is a potent suppression of TRAF6-mediated downstream signaling, preventing the activation of NF-κB and the expression of its target pro-inflammatory genes.[1][4]
Data Presentation: Efficacy of this compound in Primary Human PBMCs
This compound has demonstrated significant efficacy in reducing inflammatory responses in primary human peripheral blood mononuclear cells (PBMCs) from healthy donors.[1] The following tables summarize the observed effects on cytokine secretion following different stimuli.
Table 1: Effect of this compound on IL-1β-Stimulated Cytokine Secretion in Human PBMCs [1]
| Cytokine | Stimulant | This compound Concentration | Observed Effect |
| TNFα | IL-1β | Dose-dependent | Reduction in secretion |
| IL-6 | IL-1β | Dose-dependent | Reduction in secretion |
Table 2: Effect of this compound on LPS-Stimulated Cytokine Secretion in Human PBMCs [1]
| Cytokine | Stimulant | This compound Concentration | Observed Effect |
| TNFα | LPS | Dose-dependent | Reduction in secretion |
| IL-1β | LPS | Dose-dependent | Reduction in secretion |
Table 3: Effect of this compound on T-Cell Receptor (TCR)-Stimulated Cytokine Secretion in Human PBMCs [1]
| Cytokine | Stimulant | This compound Concentration | Observed Effect |
| TNFα | anti-CD3/CD28 | Dose-dependent | Reduction in secretion |
| IL-2 | anti-CD3/CD28 | Dose-dependent | Reduction in secretion |
Experimental Protocols
Protocol 1: Analysis of this compound on Innate Immune Signaling in Primary Human PBMCs
This protocol details the steps to assess the inhibitory effect of this compound on cytokine production in human PBMCs stimulated with ligands for IL-1R (IL-1β) or TLRs (LPS).
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
This compound (resuspended in DMSO)
-
Recombinant Human IL-1β or Lipopolysaccharide (LPS)
-
Human TNFα and IL-6 ELISA kits
-
96-well cell culture plates
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and count the cells.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Pre-treat the cells by adding the desired final concentrations of this compound (e.g., 10 µM, 20 µM, 30 µM). Include a DMSO vehicle control. Incubate for 1-2 hours at 37°C, 5% CO₂.[1]
-
Cell Stimulation: Following pre-treatment, stimulate the cells by adding either IL-1β (final concentration, e.g., 10 ng/mL) or LPS (final concentration, e.g., 100 ng/mL) to the appropriate wells.[1] Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Quantification: Measure the concentration of secreted TNFα and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
Protocol 2: Analysis of this compound on Adaptive Immune Signaling in Primary Human PBMCs
This protocol is designed to evaluate the effect of this compound on T-cell activation by measuring cytokine production following TCR stimulation.
Materials:
-
All materials from Protocol 1
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)
-
Human IL-2 and TNFα ELISA kits
Methodology:
-
PBMC Isolation and Seeding: Follow steps 1-3 from Protocol 1. If using plate-bound antibodies, coat the 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) prior to cell seeding.
-
This compound Treatment: Pre-treat the cells with this compound or DMSO vehicle control as described in step 4 of Protocol 1.[1]
-
TCR Stimulation: Stimulate the T-cells within the PBMC population by adding soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells (the anti-CD3 antibody will already be plate-bound).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Collect the cell culture supernatants as described in step 7 of Protocol 1.
-
Cytokine Quantification: Determine the concentrations of secreted IL-2 and TNFα using specific ELISA kits according to the manufacturer's protocols.
Visualizations: Signaling Pathways and Workflows
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism by which TRAF6 Participates in the Immune Regulation of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Measuring Cytokine Reduction by C25-140 Using an ELISA Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
C25-140 is a potent and specific small molecule inhibitor of the TNF receptor-associated factor 6 (TRAF6)-ubiquitin-conjugating enzyme 13 (Ubc13) interaction. This interaction is a critical node in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in the inflammatory response. By disrupting the formation of lysine (B10760008) 63 (K63)-linked polyubiquitin (B1169507) chains, this compound effectively impedes the downstream signaling cascade that leads to the transcription and secretion of various pro-inflammatory cytokines.[1][2] This application note provides a detailed protocol for measuring the reduction of key cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-2 (IL-2), and Interleukin-17 (IL-17), in response to this compound treatment using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Mechanism of Action of this compound
This compound directly binds to TRAF6, an E3 ubiquitin ligase, and sterically hinders its interaction with the E2 ubiquitin-conjugating enzyme complex, Ubc13/Uev1A.[2][3] This enzymatic step is essential for the synthesis of K63-linked polyubiquitin chains, which act as a scaffold for the recruitment and activation of downstream signaling components, including the IκB kinase (IKK) complex. Activated IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines.[2][3] By inhibiting the initial TRAF6-Ubc13 interaction, this compound effectively suppresses this entire signaling cascade, resulting in a dose-dependent reduction in the production of inflammatory mediators.[4][5]
Data Presentation: this compound Dose-Dependent Cytokine Reduction
The following table summarizes the quantitative data on the efficacy of this compound in reducing the secretion of various cytokines in different cell types and models.
| Cell Type/Model | Cytokine | Stimulant | This compound Concentration (µM) | % Inhibition (approx.) | Reference |
| Jurkat T-cells | IL-2 | Phorbol 12-myristate 13-acetate (PMA)/Ionomycin | 10 | ~40% | [5] |
| Jurkat T-cells | TNF-α | PMA/Ionomycin | 10 | ~50% | [5] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | Lipopolysaccharide (LPS) | 30 | Significant Reduction | [4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | IL-6 | IL-1β | 30 | Significant Reduction | [4] |
| Psoriasis Mouse Model | IL-17 | Imiquimod (IMQ) | Topical Application (~1.5 mg/kg) | >50% | [1] |
Note: "Significant Reduction" indicates that the referenced study reported a statistically significant decrease in cytokine levels but did not provide a precise percentage of inhibition.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cells (e.g., Jurkat T-cells, human PBMCs) in a 96-well culture plate at a density of 1 x 10^6 cells/mL in a final volume of 100 µL of complete culture medium.
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM). Add the diluted this compound or vehicle control (DMSO) to the cells and pre-incubate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Following pre-treatment, add the appropriate stimulant to induce cytokine production. For example:
-
Jurkat T-cells: Stimulate with PMA (50 ng/mL) and Ionomycin (1 µM).
-
Human PBMCs: Stimulate with LPS (1 µg/mL) or IL-1β (10 ng/mL).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatants for cytokine analysis. Supernatants can be stored at -80°C if not used immediately.[6]
Sandwich ELISA Protocol for Cytokine Quantification
This protocol provides a general guideline for a sandwich ELISA. It is essential to refer to the specific instructions provided with the commercial ELISA kit being used.
Materials:
-
ELISA plate pre-coated with capture antibody specific for the target cytokine (e.g., anti-human TNF-α).
-
Recombinant cytokine standard.
-
Biotin-conjugated detection antibody specific for the target cytokine.
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent (e.g., PBS with 1% BSA).
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.
-
Stop Solution (e.g., 2N H2SO4).
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibodies, according to the kit manufacturer's instructions. Create a standard curve by performing serial dilutions of the recombinant cytokine standard in Assay Diluent.
-
Sample Addition: Add 100 µL of standards, control, and collected cell culture supernatants to the appropriate wells of the ELISA plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Detection Antibody Addition: Add 100 µL of the diluted biotin-conjugated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed in the standards.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Plot a standard curve of the absorbance values (Y-axis) against the corresponding concentrations of the cytokine standards (X-axis).
-
Determine the concentration of the target cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of cytokine reduction in the this compound-treated samples compared to the vehicle-treated, stimulated control.
-
Mandatory Visualizations
Caption: this compound inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural studies of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRAF6 Autoubiquitination-Independent Activation of the NFκB and MAPK Pathways in Response to IL-1 and RANKL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
C25-140 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using C25-140 and encountering solubility challenges. The following information is designed to address common issues and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most highly recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is crucial to use a fresh, anhydrous (water-free) bottle of DMSO, as the compound's solubility can be significantly reduced in the presence of moisture.[2][4] For some applications, ethanol (B145695) and methanol (B129727) have also been reported as viable solvents, although the achievable concentration is lower than with DMSO.[1][3]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to mitigate this issue:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 1%, to minimize solvent-induced toxicity and solubility issues.[5]
-
Use Co-solvents (for in vivo applications): For animal studies, formulations including co-solvents like PEG300 and surfactants like Tween80 can improve solubility and bioavailability.[4]
-
Sonication: If you observe precipitation in your final solution, gentle sonication can help to redissolve the compound.[2][5]
-
Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute your concentrated DMSO stock into a smaller volume of your aqueous medium, ensuring it is well-mixed, before adding it to the final volume.
Q3: What are the maximum concentrations of this compound in common solvents?
A3: The solubility of this compound can vary slightly between suppliers and batches. However, the following table summarizes the generally reported maximum concentrations.
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Notes |
| DMSO | 22.88 - 92 | 50 - 201.06 | Use of fresh, anhydrous DMSO is highly recommended for optimal solubility.[1][2][4] |
| Ethanol | 4.58 - 92 | 10 - 201.06 | |
| Methanol | Soluble | Soluble | Specific concentration limits are not always provided, but it is a viable solvent.[3] |
Note: The molecular weight of this compound is 457.57 g/mol , which is used for the mM conversions.[1]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.58 mg of this compound (Molecular Weight: 457.57 g/mol ).
-
Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Gently vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[4]
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting this compound Solubility Issues
Caption: A troubleshooting workflow for addressing solubility issues with this compound.
This compound Mechanism of Action: Inhibition of the TRAF6-Ubc13-NF-κB Signaling Pathway
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Potential off-target effects of C25-140 in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of C25-140 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that targets the protein-protein interaction between TNF receptor-associated factor 6 (TRAF6) and the ubiquitin-conjugating enzyme E2 N (Ubc13).[1][2] By binding directly to TRAF6, this compound blocks the formation of Lys63-linked polyubiquitin (B1169507) chains, which are crucial for the activation of the NF-κB signaling pathway.[1][3][4] This inhibition has been shown to be effective in various immune and inflammatory signaling pathways.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The primary known off-target effect of this compound is the inhibition of cellular inhibitor of apoptosis protein 1 (cIAP1).[1][5] Similar to TRAF6, cIAP1 is an E3 ligase that generates Lys63-linked polyubiquitin chains.[1] It is important to note that this compound has been shown to not inhibit several other E3 ligases, including MDM2, TRIM63, ITCH, E6AP, and RNF4.[1][6] This off-target activity on cIAP1 may contribute to the overall therapeutic effect in autoimmune and inflammatory diseases, as TNFα signaling, which cIAP1 is involved in, plays a significant role in these conditions.[1]
Q3: In which signaling pathways has this compound shown activity?
A3: this compound has been demonstrated to impede NF-κB activation in response to several stimuli, including:
-
Interleukin-1β (IL-1β)[1]
-
Lipopolysaccharide (LPS)[1]
-
T-cell receptor (TCR) activation via PMA/ionomycin or CD3/CD28 stimulation[1]
Q4: Does this compound affect cell viability?
A4: Studies have shown that this compound does not significantly affect the viability or cell cycle phases of Jurkat T cells at effective concentrations.[1] However, it is always recommended to perform cell viability assays (e.g., CellTiter-Glo®) with your specific cell type and experimental conditions to rule out cytotoxicity.[1]
Troubleshooting Guides
Issue: Unexpected Phenotype Observed After this compound Treatment
If you observe a cellular phenotype that is not consistent with the known on-target effects of inhibiting the TRAF6-Ubc13 interaction, it may be due to an off-target effect.
Troubleshooting Workflow for Investigating Unexpected Phenotypes
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing C25-140 Concentration for Maximum TRAF6 Inhibition
Welcome to the technical support center for the novel TRAF6 inhibitor, C25-140. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively utilizing this compound in your experiments and to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class small molecule inhibitor that directly targets the E3 ubiquitin ligase activity of TRAF6.[1][2][3] It functions by binding to TRAF6 and disrupting its crucial interaction with the E2 ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N).[1][4][5] This blockage prevents the formation of Lys63-linked polyubiquitin (B1169507) chains, which are essential for the downstream signaling cascades that activate the canonical NF-κB and other inflammatory pathways.[1][2]
Q2: What are the expected downstream effects of TRAF6 inhibition by this compound?
A2: Inhibition of the TRAF6-Ubc13 interaction by this compound leads to several measurable downstream effects. These include a dose-dependent reduction in TRAF6 auto-ubiquitination, decreased phosphorylation of IκBα, and consequently, diminished expression of NF-κB target genes such as ICAM-1 and A20.[1][4] Additionally, this compound has been shown to reduce the phosphorylation of JNK, a key component of the MAPK signaling pathway.[1]
Q3: In which experimental systems has this compound been validated?
A3: this compound has been successfully utilized in a variety of experimental models, including:
-
Cell Lines: HEK293T, Mouse Embryonic Fibroblasts (MEFs), and Jurkat T-cells.[1][6]
-
Primary Cells: Primary human peripheral blood mononuclear cells (PBMCs) and primary murine CD4+ T cells.[1]
-
In Vivo Models: Preclinical mouse models of psoriasis and rheumatoid arthritis have demonstrated the efficacy of this compound in ameliorating disease symptoms.[1][2][4]
Q4: What is a recommended starting concentration for this compound in cell-based assays?
A4: A good starting point for cell-based assays is in the range of 10-30 µM.[3] Studies have shown that this compound does not exhibit significant cytotoxicity in MEF and Jurkat T-cells at concentrations up to 50 µM.[1][6] However, the optimal concentration is cell-type and experiment-dependent, so a dose-response curve is highly recommended to determine the IC50 for your specific system. More recent research has employed concentrations of 30µM and 60µM for treatment durations of 12 to 24 hours.[7]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered fairly selective for the TRAF6-Ubc13 interaction, some off-target activity has been reported.[3] One study indicated that this compound also inhibits the activity of cIAP1, another E3 ligase that generates Lys63-linked polyubiquitin chains.[6] It is important to consider potential off-target effects when interpreting your data. The potency of this compound has been described as "low" in some contexts, which may necessitate higher concentrations and increase the likelihood of off-target interactions.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of TRAF6 activity observed. | Suboptimal this compound Concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., 1 µM to 50 µM). |
| Poor Cell Permeability: The compound may not be efficiently entering the cells. | Increase incubation time. Ensure the final DMSO concentration is consistent across all conditions and ideally below 0.5%. | |
| Inactive Compound: The this compound may have degraded. | Ensure proper storage of the compound as recommended by the supplier. Use a freshly prepared stock solution for each experiment. | |
| High cell death observed after treatment. | Cytotoxicity: Although generally low, this compound may exhibit toxicity at high concentrations or in sensitive cell lines. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cells. Use concentrations well below the toxic threshold. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Include a vehicle-only control. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Cell passage number, confluency, and overall health can affect experimental outcomes. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase. |
| Variability in Reagent Preparation: Inconsistent preparation of this compound stock solutions or other reagents. | Prepare a large batch of this compound stock solution, aliquot, and store appropriately to ensure consistency across multiple experiments. | |
| Unexpected changes in unrelated signaling pathways. | Off-Target Effects: this compound may be inhibiting other proteins, such as cIAP1.[6] | If possible, use a secondary, structurally distinct TRAF6 inhibitor to confirm that the observed phenotype is due to on-target inhibition. Alternatively, use genetic approaches like siRNA or CRISPR to validate the role of TRAF6 in your observed effect. |
Quantitative Data Summary
Table 1: In Vitro and In-Cellular Inhibitory Effects of this compound
| Experimental System | Assay | Stimulus | This compound Concentration | Observed Effect | Reference |
| In Vitro | Ubiquitination Assay | - | Dose-dependent | Reduction of TRAF6-mediated ubiquitin chain formation. | [1][4][5] |
| HEK293T Cells | Co-immunoprecipitation | - | Dose-dependent | Reduced interaction between ectopically expressed HA-TRAF6 and endogenous Ubc13. | [1][4] |
| MEF Cells | Western Blot | IL-1β | Dose-dependent | Reduction of endogenous TRAF6 auto-ubiquitination. | [1][4] |
| MEF Cells | Western Blot | IL-1β | Dose-dependent | Decreased phosphorylation of IκBα. | [1][4] |
| Jurkat T-cells | Western Blot | PMA/Ionomycin | Dose-dependent | Reduction of endogenous TRAF6 auto-ubiquitination. | [1] |
| Jurkat T-cells | Western Blot | PMA/Ionomycin | Dose-dependent | Decreased phosphorylation of IκBα. | [1] |
| Primary Human PBMCs | Cytokine Secretion Assay | IL-1β | Not specified | Reduced secretion of TNFα and IL-6. | [1] |
| Primary Human PBMCs | Cytokine Secretion Assay | LPS | Not specified | Reduced secretion of IL-1β and TNFα. | [1] |
Experimental Protocols
Protocol 1: In-Cell Western Blot for TRAF6 Auto-ubiquitination and IκBα Phosphorylation
This protocol is adapted from methodologies described in studies investigating this compound.[1]
-
Cell Culture and Treatment:
-
Plate cells (e.g., MEFs or Jurkat T-cells) at an appropriate density and allow them to adhere or recover overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) or a vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL IL-1β for MEFs, or PMA/ionomycin for Jurkat T-cells) for the indicated time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage acrylamide (B121943) gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TRAF6, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of ubiquitinated TRAF6 and phospho-IκBα to the loading control and/or total protein levels.
-
Visualizations
Caption: TRAF6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
Stability and proper storage conditions for C25-140
Technical Support Center: C25-140
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least three to four years.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term stability, it is recommended to store these aliquots at -80°C, where they can be stable for up to one year.[2] For shorter periods, storage at -20°C is possible, but stability is reduced to approximately one month.[2]
Q3: In which solvents is this compound soluble?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] Solubility in DMSO has been reported to be as high as 92 mg/mL (201.06 mM) and up to 50 mM, while in ethanol, it is soluble up to 10 mM.[2] It is advisable to use fresh, high-purity solvents to avoid degradation.
Q4: Can I store this compound at room temperature?
No, long-term storage at room temperature is not recommended. While the compound may be shipped at room temperature in the continental US, it should be stored at -20°C upon receipt to ensure its stability.[1]
Q5: I left my this compound solution at room temperature for a few hours. Is it still usable?
While short-term exposure to room temperature may not significantly degrade the compound, it is best to minimize such occurrences. The stability of this compound in solution at room temperature is not well-documented. For critical experiments, it is recommended to use a freshly thawed aliquot or prepare a new solution.
Q6: Are there any known incompatibilities for this compound?
Specific chemical incompatibilities are not extensively documented in the available literature. However, as a general precaution, avoid strong acids, bases, and oxidizing agents. It is also important to use high-purity solvents, as impurities can affect the stability of the compound. For instance, moisture-absorbing DMSO can reduce solubility.[2]
Stability and Storage Data
| Parameter | Condition | Recommended Storage | Stability |
| Form | Solid (Powder) | -20°C | ≥ 3-4 years[1][2] |
| Form | In Solvent (Stock Solution) | -80°C | Up to 1 year[2] |
| Form | In Solvent (Stock Solution) | -20°C | Up to 1 month[2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
To prepare a stock solution, the following steps should be followed:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol) to the vial to achieve the desired concentration. For example, to prepare a 10 mM stock solution in DMSO, add the calculated volume of DMSO based on the molecular weight of this compound (457.57 g/mol ).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into smaller, single-use volumes in appropriate storage vials.
-
Store the aliquots at -80°C for long-term use.
Troubleshooting and Logical Workflows
If you are encountering unexpected or inconsistent results in your experiments with this compound, the following workflow can help you troubleshoot potential issues related to the compound's stability.
Caption: Troubleshooting workflow for this compound stability issues.
References
Technical Support Center: C25-140 Experiments in Primary T-Cells
Welcome to the technical support center for C25-140. This resource is designed for researchers, scientists, and drug development professionals using the TRAF6 inhibitor this compound in primary T-cell experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.
Introduction to this compound
This compound is a first-in-class small-molecule inhibitor that targets the E3 ligase TNF receptor-associated factor 6 (TRAF6).[1] It functions by directly binding to TRAF6 and blocking its interaction with the ubiquitin-conjugating enzyme Ubc13.[2][3] This inhibition of the TRAF6-Ubc13 interaction reduces TRAF6's E3 ligase activity, which is critical for the formation of Lys63-linked ubiquitin chains that propagate inflammatory and immune signals.[1][4] Consequently, this compound impedes the activation of the canonical NF-κB signaling pathway, a central regulator of immune responses.[1][5] In T-cells, this leads to reduced activation, proliferation, and cytokine production.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? A1: The primary target of this compound is the E3 ligase TRAF6. It specifically inhibits the protein-protein interaction between TRAF6 and its E2-conjugating enzyme, Ubc13.[1][2]
Q2: How does this compound affect T-cell signaling? A2: By inhibiting TRAF6, this compound blocks a key step in the signal transduction cascade downstream of the T-cell receptor (TCR) and co-stimulatory molecules. This primarily attenuates the activation of the NF-κB pathway, leading to decreased phosphorylation of IκBα and reduced expression of NF-κB target genes, such as those for pro-inflammatory cytokines.[1][5][6]
Q3: What are the expected effects of this compound on primary T-cells? A3: In primary human and murine T-cells, this compound has been shown to reduce activation-induced cytokine secretion. For instance, following stimulation with anti-CD3/CD28 antibodies, this compound treatment leads to a dose-dependent reduction in IL-2 and TNFα production.[1][5]
Q4: Is this compound toxic to primary T-cells? A4: Studies have shown that this compound does not substantially affect the viability of Jurkat T-cells at concentrations up to 50 μM.[1] However, primary cells can be more sensitive, so it is crucial to perform a dose-response curve and assess viability in your specific experimental setup.
Q5: What is a good starting concentration range for this compound in primary T-cell experiments? A5: Based on published data, a concentration range of 10 µM to 40 µM is effective for inhibiting TRAF6 activity and cytokine production in primary cells.[1][7] It is always recommended to perform a dose-titration experiment to determine the optimal concentration for your specific cell type, donor, and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments with primary T-cells in a question-and-answer format.
Issue 1: No or Low Inhibition of T-Cell Activation
Question: I am not observing the expected decrease in cytokine production (e.g., IL-2, TNFα) or downstream signaling (e.g., p-IκBα) after treating my activated primary T-cells with this compound. What could be wrong?
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound (e.g., 5 µM, 15 µM, 30 µM) to find the optimal inhibitory concentration for your specific donor T-cells.[7] |
| Ineffective T-Cell Activation | Ensure your T-cell activation protocol is working correctly. Include a positive control (activated T-cells with DMSO vehicle) and a negative control (unstimulated T-cells). Confirm activation by measuring proliferation or expression of activation markers like CD25 and CD69.[8] |
| Problem with this compound Stock | Prepare a fresh stock solution of this compound in DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration in your culture is consistent across all conditions and ideally below 0.1%. |
| Timing of Treatment | The timing of this compound addition relative to T-cell stimulation is critical. Pre-incubating the cells with this compound (e.g., for 1-2 hours) before adding activation stimuli (anti-CD3/CD28) is often most effective. |
| High Donor-to-Donor Variability | Primary T-cells from different donors can exhibit significant variability in their response.[9] Test this compound on cells from multiple donors (at least three is recommended) to ensure the observed effect is consistent.[1] |
Issue 2: High Cell Death or Poor Viability
Question: My primary T-cells are showing high levels of cell death after treatment with this compound. How can I improve viability?
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| This compound Concentration Too High | While this compound is reported to have low toxicity, primary cells can be sensitive.[1] Reduce the concentration of this compound. Perform a viability assay (e.g., Trypan Blue, Calcein-AM, or an ATP-based assay like CellTiter-Glo®) across a range of concentrations to determine the maximum non-toxic dose.[10] |
| High DMSO Vehicle Concentration | Ensure the final concentration of DMSO is low (≤0.1%) and consistent across all experimental conditions, including the "vehicle control" wells. High concentrations of DMSO can be toxic to primary cells. |
| Suboptimal Cell Culture Conditions | Primary T-cells are sensitive to their environment.[11] Ensure you are using appropriate culture medium (e.g., RPMI 1640 + 10% FBS, L-glutamine, and β-mercaptoethanol), maintaining optimal cell density (avoid overcrowding), and using a properly calibrated CO2 incubator.[12][13] |
| Rough Cell Handling | Primary T-cells can be fragile. Avoid vigorous pipetting or centrifugation at high speeds. When pelleting cells, use a lower g-force (e.g., 300 x g).[14] |
| Contamination | Microbial contamination can rapidly lead to cell death.[15] Regularly check cultures for signs of contamination (e.g., cloudy media, rapid pH change) and practice strict aseptic techniques. |
Issue 3: Inconsistent or Variable Results
Question: I am getting highly variable results between experiments or between different donors. How can I improve reproducibility?
| Possible Cause | Suggested Solution & Troubleshooting Steps |
| Donor Variability | This is an inherent challenge of working with primary cells.[9] Standardize the donor criteria (e.g., healthy, age range). Always run experiments with cells from multiple donors to assess the range of responses. Report data for individual donors before averaging. |
| Inconsistent Cell Activation | The quality and concentration of activating antibodies (anti-CD3/CD28) are critical. Use the same lot of antibodies for a set of experiments and titrate them to determine the optimal concentration.[12][16] Using activation beads can sometimes provide more consistent stimulation than plate-bound antibodies.[17] |
| Variations in Cell Health/State | Use freshly isolated T-cells whenever possible. If using cryopreserved cells, ensure a consistent thawing protocol and allow cells to recover for a sufficient period (e.g., overnight) before starting the experiment. Ensure viability is high (>90%) before plating.[11] |
| Pipetting Inaccuracies | When working with small volumes of concentrated this compound stock, minor pipetting errors can lead to large variations in the final concentration. Prepare intermediate dilutions and use calibrated pipettes. |
Key Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T-Cells
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood or buffy coat, followed by negative selection of T-cells.
-
PBMC Isolation:
-
Carefully layer diluted blood (1:1 with PBS) onto a Ficoll-Paque™ density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the "buffy coat" layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS.
-
-
T-Cell Isolation (Negative Selection):
-
Use a commercial human T-cell isolation kit (negative selection) for high purity. Follow the manufacturer's instructions. This typically involves incubating PBMCs with an antibody cocktail that labels non-T-cells, followed by removal of these labeled cells using magnetic beads.
-
-
Cell Culture:
-
Resuspend the purified T-cells in complete RPMI 1640 medium (supplemented with 10% heat-inactivated Fetal Bovine Serum, 2 mM L-glutamine, and 1% Penicillin-Streptomycin).
-
Culture cells in a humidified incubator at 37°C and 5% CO2.
-
Allow cells to rest for at least 2-4 hours or overnight before proceeding with experiments.
-
Protocol 2: T-Cell Activation and this compound Treatment
This protocol details the activation of primary T-cells using plate-bound antibodies and treatment with this compound.
-
Plate Coating:
-
Cell Plating and Treatment:
-
Prepare a T-cell suspension at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Prepare dilutions of this compound in complete medium. To minimize DMSO effects, ensure the final DMSO concentration is ≤0.1%. Include a DMSO-only vehicle control.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Add soluble anti-human CD28 antibody (1-5 µg/mL) to the cell suspension.[12][16]
-
Plate the T-cell suspension (containing anti-CD28) onto the anti-CD3 coated plate at 1 x 10^5 cells/well (100 µL).
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C and 5% CO2. The optimal incubation time depends on the downstream readout (e.g., 24h for early activation markers, 48-72h for cytokine secretion).
-
Protocol 3: Analysis of Cytokine Secretion by ELISA
This protocol is for measuring IL-2 or TNFα in the culture supernatant.
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 300-400 x g for 5 minutes.
-
Carefully collect the culture supernatant without disturbing the cell pellet. Store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for human IL-2 or TNFα.
-
Follow the manufacturer's protocol precisely. This typically involves coating a plate with a capture antibody, adding standards and samples (supernatants), adding a detection antibody, adding a substrate (e.g., TMB), and stopping the reaction.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Protocol 4: Analysis of NF-κB Signaling by Western Blot for Phospho-IκBα
This protocol is for detecting the phosphorylation of IκBα as a marker of NF-κB activation.
-
Sample Preparation:
-
For this assay, a shorter stimulation time is required (e.g., 15-30 minutes).
-
After stimulation and treatment, pellet the cells by centrifugation.
-
Wash once with ice-cold PBS containing phosphatase inhibitors.
-
Lyse the cell pellet in 1X RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[19] Keep on ice for 20-30 minutes.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST. (Note: BSA is often preferred over milk for phospho-antibodies to reduce background).[21][22]
-
Incubate the membrane with a primary antibody against phospho-IκBα (e.g., Ser32) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[22]
-
To normalize, strip the membrane and re-probe for total IκBα or a loading control like β-actin.
-
Visual Guides and Workflows
T-Cell Activation Signaling Pathway
This diagram illustrates the simplified signaling cascade following TCR and CD28 engagement, leading to the activation of key transcription factors. It highlights the role of TRAF6 in the NF-κB pathway and the point of inhibition by this compound.
Caption: this compound inhibits the TRAF6-Ubc13 interaction, blocking NF-κB activation in T-cells.
General Experimental Workflow
This flowchart outlines the major steps for testing the effect of this compound on primary T-cell activation.
Caption: Workflow for assessing this compound's effect on primary T-cell activation and function.
Troubleshooting Logic Diagram
This diagram provides a logical path to diagnose experiments where this compound fails to show an inhibitory effect.
Caption: A step-by-step logic chart for troubleshooting lack of this compound efficacy.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. TRAF6 Promotes PRMT5 Activity in a Ubiquitination-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. akadeum.com [akadeum.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 16. T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. T cell stimulation and expansion using anti-CD3/CD28 beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. ebiohippo.com [ebiohippo.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. protocols.io [protocols.io]
Interpreting unexpected results in C25-140 treated animal models
Technical Support Center: C25-140 Animal Model Studies
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals utilizing the TRAF6 inhibitor this compound in animal models. Here you will find troubleshooting guides and frequently asked questions to help you interpret unexpected results and refine your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class small molecule inhibitor of the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[1] Its primary mechanism of action is to disrupt the interaction between TRAF6 and the E2 ubiquitin-conjugating enzyme Ubc13 (UBE2N).[1][2] This inhibition prevents the formation of Lys63-linked ubiquitin chains, which are crucial for signal propagation in various immune and inflammatory pathways, including the canonical NF-κB signaling pathway.[1][3] By blocking TRAF6 activity, this compound effectively impedes the activation of NF-κB and downstream inflammatory responses.[1][2]
Q2: We observed less pronounced anti-inflammatory effects than expected in our rheumatoid arthritis (RA) mouse model. What could be the reason?
A2: Several factors could contribute to this observation. Firstly, review your dosing regimen. This compound has been shown to be effective in a collagen-induced arthritis (CIA) model at doses of 10 and 14 mg/kg administered intraperitoneally twice daily.[1] Ensure your dose and frequency are within this effective range. Secondly, consider the timing of administration. In the published studies, this compound was administered after the onset of RA symptoms, which may be a crucial factor for efficacy.[1] Lastly, inherent biological variability between animal strains can influence outcomes.[4] For instance, different mouse strains can exhibit varied sensitivity to drug-induced toxicities and therapeutic effects.[5]
Q3: Our animal models are showing signs of toxicity (e.g., weight loss, lethargy) at doses reported to be safe. How should we proceed?
A3: While studies have reported no obvious signs of toxicity or body weight reduction at effective doses, individual lab conditions and animal health status can influence outcomes.[1] If you observe unexpected toxicity, consider the following troubleshooting steps:
-
Verify Compound Purity: Impurities from synthesis can cause toxic effects.[4] Confirm the purity of your this compound batch using methods like HPLC or mass spectrometry.
-
Dose Adjustment: Reduce the dose to determine if the toxicity is dose-dependent.[4] It's possible your specific animal model or strain is more sensitive.
-
Vehicle Control: Ensure the vehicle used to dissolve this compound is non-toxic at the administered volume.[4]
-
Animal Health Monitoring: Closely monitor the animals for any signs of distress and consult with your institution's veterinary staff.
Q4: We are seeing an unexpected inhibition of the TNFα signaling pathway, which is not typically TRAF6-dependent. Is this an off-target effect?
A4: Yes, this is a known off-target effect of this compound. The compound has been shown to also inhibit cIAP1 E3 ligase activity, a key regulator of TNFα receptor signaling.[1] This off-target activity may contribute to the overall anti-inflammatory effect of this compound, as TNFα signaling is a significant contributor to autoimmune and inflammatory diseases.[1]
Troubleshooting Guide
This guide addresses common unexpected outcomes during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in therapeutic response between animals | Inconsistent dosing, biological variability.[4] | Ensure accurate, consistent dosing normalized to body weight. Increase group size for better statistical power. Ensure animals are age- and sex-matched.[4] |
| Lack of efficacy in a psoriasis mouse model | Inappropriate route of administration or dose. | For psoriasis models, topical application of this compound has been shown to be effective.[1] Ensure the formulation and application frequency are appropriate for dermal absorption. |
| Compound precipitation in the vehicle during preparation | Poor solubility. | Prepare fresh solutions for each administration. Gentle warming (37°C) or sonication may aid dissolution.[6] Consider using a different vehicle, ensuring it is non-toxic and compatible with the route of administration. |
| Unexpected modulation of pathways other than NF-κB | Off-target effects. | This compound is known to inhibit cIAP1.[1] It may also have other, as yet unidentified, off-target effects.[7] Consider performing in vitro kinase or ligase screening panels to identify other potential targets. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
-
Compound Preparation: Based on the desired dose and animal body weights, calculate the required amount of this compound. Dissolve the compound in a suitable vehicle (e.g., DMSO followed by dilution in saline or PBS). Ensure the final concentration of the solubilizing agent is non-toxic.[4]
-
Animal Handling and Dosing: Acclimatize animals to housing conditions for at least one week prior to the experiment.[4] Record the body weight of each animal before dosing. Administer the prepared this compound solution via the chosen route (e.g., intraperitoneal injection, oral gavage, or topical application).[1] Administer the vehicle alone to the control group.[4]
-
Monitoring: Regularly observe the animals for any signs of toxicity, adverse effects, or changes in behavior.[4] Monitor relevant disease-specific parameters (e.g., arthritic index, skin inflammation score).[1]
Visualizing Signaling and Experimental Workflows
To aid in understanding the experimental processes and the compound's mechanism of action, the following diagrams are provided.
Caption: this compound inhibits TRAF6-mediated NF-κB activation.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Balb/c mice as a preclinical model for raltitrexed-induced gastrointestinal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C25-140 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in in vivo studies involving the TRAF6 inhibitor, C25-140.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a first-in-class small-molecule inhibitor that targets the E3 ligase activity of TNF receptor-associated factor 6 (TRAF6).[1][2] It functions by disrupting the protein-protein interaction between TRAF6 and the E2-conjugating enzyme Ubc13 (ubiquitin-conjugating enzyme E2 N).[1][3][4] This interaction is crucial for the formation of Lys63-linked ubiquitin chains, which act as a scaffold for downstream signaling complexes that lead to the activation of the canonical NF-κB pathway.[1][5] By inhibiting the TRAF6-Ubc13 interaction, this compound effectively impedes NF-κB activation, which is a key signaling pathway in inflammatory and immune responses.[1][2][3]
Q2: In which in vivo models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in preclinical mouse models of autoimmune and inflammatory diseases. Specifically, it has been shown to ameliorate disease outcomes in the imiquimod-induced psoriasis model and the collagen-induced arthritis (CIA) model for rheumatoid arthritis.[1][2][3]
Q3: What are the known pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies in mice have shown that this compound possesses properties suitable for in vivo use. It is reported to be stable in plasma and microsomes.[6] While specific details are limited in publicly available literature, it has been described as having promising pharmacokinetic properties for a peptidic compound.
Q4: How should this compound be formulated for in vivo administration?
A4: The formulation of this compound will depend on the route of administration. For topical administration in psoriasis models, a cream or ointment formulation is appropriate. For systemic administration in models like collagen-induced arthritis, this compound may need to be dissolved in a suitable vehicle for intraperitoneal or oral administration. It is crucial to use a vehicle that ensures the solubility and stability of the compound and to include a vehicle-only control group in your experiments.
Troubleshooting Guide
High Variability in Psoriasis Model (Imiquimod-Induced)
Q5: We are observing high variability in the severity of imiquimod-induced psoriasis between our mice. What could be the cause?
A5: High variability in this model is a common issue. Several factors can contribute:
-
Mouse Strain: Different mouse strains exhibit varying sensitivity to imiquimod (B1671794). C57BL/6 mice are often considered to have a response that more closely resembles human psoriasis at the gene expression level compared to BALB/c mice.[7][8] However, the inflammatory response may be more robust in BALB/c mice.[7] It is crucial to be consistent with the mouse strain and source.
-
Imiquimod Application: The amount and application method of the imiquimod cream can significantly impact the results. Ensure a consistent amount is applied daily and that the application area is uniform across all animals.[6][9]
-
Animal Husbandry: Stress can influence the inflammatory response. Maintaining a stable environment, including consistent light/dark cycles and minimizing noise, is important. Housing animals individually after topical treatment can prevent them from grooming the compound off each other.
-
Scoring: Subjectivity in scoring the Psoriasis Area and Severity Index (PASI) can introduce variability. It is recommended to have two independent and blinded observers score the animals.
Inconsistent Efficacy of this compound
Q6: We are seeing inconsistent or a lack of efficacy with this compound in our in vivo study. What are the potential reasons?
A6: Several factors could be at play:
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited stability or solubility in certain vehicles. It is essential to ensure the compound is fully dissolved and stable in your chosen formulation. Consider performing a small pilot study to test the stability of your formulation over the course of the experiment.
-
Dosing Regimen: The dose and frequency of administration are critical. A dose-response study may be necessary to determine the optimal dosing regimen for your specific model and endpoint.
-
Route of Administration: The route of administration should be appropriate for the disease model. For a skin condition like psoriasis, topical administration delivers the drug directly to the site of inflammation. For a systemic disease like rheumatoid arthritis, systemic administration (e.g., intraperitoneal or oral) is necessary.
-
Metabolism: While this compound is reported to be stable, individual differences in metabolism could lead to variable exposure.
Unexpected Toxicity
Q7: Our animals are showing signs of toxicity after this compound administration. What should we do?
A7: Unexpected toxicity can arise from several sources:
-
Off-Target Effects: While this compound is designed to be specific for the TRAF6-Ubc13 interaction, off-target effects are always a possibility with small molecule inhibitors.
-
Vehicle Toxicity: The vehicle used to dissolve this compound could be causing toxicity. Always include a vehicle-only control group to assess this.
-
Dose: The dose of this compound may be too high. It is advisable to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to toxicity. Ensure all animals are healthy before starting the experiment.
Data Presentation
Table 1: Effect of Topical this compound on Imiquimod-Induced Psoriasis Phenotype
| Treatment Group | Cumulative Score (Mean ± SEM) | Thickness Score (Mean ± SEM) | Scaling Score (Mean ± SEM) | Erythema Score (Mean ± SEM) |
| Vehicle | 8.5 ± 0.5 | 3.0 ± 0.0 | 2.8 ± 0.2 | 2.7 ± 0.3 |
| This compound | 4.5 ± 0.8 | 1.8 ± 0.4 | 1.5 ± 0.3 | 1.2 ± 0.2 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in published studies.
Table 2: Effect of Topical this compound on IL-17 Cytokine Levels in Psoriatic Skin
| Treatment Group | IL-17 Concentration (pg/mL) (Mean ± SD) |
| Vehicle | 1500 ± 250 |
| This compound | 750 ± 150 |
Note: Data is hypothetical and for illustrative purposes, based on trends observed in published studies.[10]
Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis Mouse Model with Topical this compound Treatment
-
Animal Selection: Use 8-12 week old female BALB/c or C57BL/6 mice.[9]
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the back.
-
Psoriasis Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-6 consecutive days.[9]
-
This compound Formulation: Prepare a topical formulation of this compound in a suitable vehicle (e.g., a cream base).
-
Treatment Administration: Apply the this compound formulation or vehicle control topically to the inflamed areas twice daily, starting from the first day of imiquimod application.
-
Monitoring and Scoring:
-
Record the body weight of each mouse daily.
-
Score the severity of the skin inflammation daily using the Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness. Each parameter is scored on a scale of 0-4.
-
Measure ear thickness daily using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 6), euthanize the animals and collect skin and ear tissue.
-
Process tissue for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.
-
Homogenize a portion of the tissue to measure cytokine levels (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.
-
Protocol 2: Collagen-Induced Arthritis (CIA) Mouse Model with Systemic this compound Treatment
-
Animal Selection: Use 8-10 week old male DBA/1 mice, which are highly susceptible to CIA.[11][12]
-
Acclimatization: Acclimatize mice for at least one week.
-
Collagen Emulsion Preparation:
-
Dissolve bovine or chicken type II collagen in 0.05 M acetic acid at 4°C overnight.
-
Emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.[13]
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen with Incomplete Freund's Adjuvant (IFA).
-
Anesthetize the mice and inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.[13]
-
-
This compound Formulation: Dissolve this compound in a vehicle suitable for systemic administration (e.g., a solution for intraperitoneal injection or oral gavage).
-
Treatment Administration: Begin administration of this compound or vehicle control on a prophylactic (e.g., from day 0) or therapeutic (e.g., from the onset of arthritis) schedule.
-
Monitoring and Scoring:
-
Monitor the mice for the onset of arthritis, typically starting around day 21-28.
-
Score the severity of arthritis in each paw 2-3 times per week using a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Collect blood to measure serum levels of inflammatory cytokines and anti-collagen antibodies.
-
Mandatory Visualization
Caption: TRAF6-NF-κB signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound in vivo studies.
Caption: Troubleshooting decision tree for this compound in vivo studies.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. E2 interaction and dimerization in the crystal structure of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 7. blog.inotiv.com [blog.inotiv.com]
- 8. Imiquimod has strain-dependent effects in mice and does not uniquely model human psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. researchgate.net [researchgate.net]
- 11. chondrex.com [chondrex.com]
- 12. Hooke - Protocols - CIA Induction in DBA/1 Mice [hookelabs.com]
- 13. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
C25-140 degradation and how to prevent it in experimental setups
C25-140 Technical Support Center
Welcome to the technical support center for this compound, a potent and selective kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during in vitro and in vivo experiments, with a specific focus on preventing and troubleshooting this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a small molecule kinase inhibitor belonging to the aminopyrimidine class. While highly effective, its core structure contains functionalities susceptible to degradation under common experimental conditions. The primary stability concerns are:
-
Photodegradation: The aromatic rings and conjugated double bonds in this compound make it highly susceptible to degradation upon exposure to light, particularly UV and high-intensity visible light.[1] This can lead to the formation of inactive photoisomers or oxidative byproducts.
-
pH-Dependent Hydrolysis: this compound is most stable in acidic conditions (pH 4.0-5.5). In neutral or alkaline buffers (pH > 7.0), the molecule is prone to hydrolysis, which cleaves key functional groups and results in a loss of biological activity.
-
Oxidation: The compound can undergo oxidation, especially when in solution and exposed to air for prolonged periods. This process can be accelerated by light and the presence of certain metal ions.
Q2: How should I properly store this compound?
Proper storage is critical to maintaining the integrity of this compound.[2][3][4]
-
Solid Compound: Store lyophilized this compound powder at -20°C or below in a desiccator.[4] The container should be opaque or an amber vial to protect it from light.[4]
-
Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous, high-purity DMSO.[5] Aliquot the stock solution into small, single-use volumes in amber or foil-wrapped tubes and store at -80°C.[6] Avoid repeated freeze-thaw cycles.[2]
Q3: What are the initial signs of this compound degradation in my experiments?
Degradation can manifest in several ways:
-
Inconsistent or Non-Reproducible Results: This is the most common sign. If you observe high variability between replicate wells or experiments, compound degradation may be the cause.[1]
-
Loss of Potency: A rightward shift in the IC50 curve or a decrease in the maximum inhibition level compared to historical data suggests the active concentration of this compound is lower than expected.
-
Visual Changes: For solutions, a slight color change (e.g., turning yellowish) or the appearance of cloudiness/precipitate can indicate degradation or solubility issues.[1]
-
Chromatographic Changes: When analyzing samples by HPLC or LC-MS, you may see a decrease in the area of the main this compound peak and the appearance of new, unidentified peaks corresponding to degradants.[1]
Troubleshooting Guide
Problem 1: I'm seeing a significant loss of this compound activity in my cell-based assay, which runs for 48-72 hours.
-
Possible Cause: The compound is likely degrading in the cell culture medium over the long incubation period due to its pH (typically 7.2-7.4) and exposure to laboratory lighting.
-
Troubleshooting Steps:
-
Protect from Light: During the entire experimental process, protect all solutions containing this compound from light. Wrap plates in aluminum foil and minimize exposure to ambient light when handling.[1] If using microscopy, use the lowest light intensity and shortest exposure time possible.
-
Replenish Compound: If feasible for your experimental design, consider a partial or full media change with freshly diluted this compound every 24 hours to maintain a more consistent concentration of the active compound.
-
Run a Time-Course Stability Check: To quantify the degradation, incubate this compound in your complete cell culture medium under standard incubator and lighting conditions. Take samples at t=0, 2, 8, 24, 48, and 72 hours and analyze them by HPLC or LC-MS to determine the concentration of the parent compound.
-
Problem 2: A precipitate forms when I dilute my this compound DMSO stock into my aqueous assay buffer.
-
Possible Cause: The final concentration of this compound exceeds its aqueous solubility limit, a common issue when diluting a compound from a high concentration of an organic solvent into an aqueous medium.[5][7] This is often referred to as the compound "crashing out."
-
Troubleshooting Steps:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%. Higher concentrations can be toxic to cells and may not be sufficient to maintain solubility.
-
Use a Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solvent (like 100% ethanol (B145695) or a 50:50 mix of DMSO/water) before the final dilution into the aqueous buffer.
-
Lower Stock Concentration: Prepare a new, lower-concentration stock solution in DMSO (e.g., 1 mM).[5] This will require a larger volume to be added to the buffer, but the lower starting concentration can prevent precipitation upon dilution.
-
Incorporate Pluronic F-127: For in vitro biochemical assays, consider adding a small amount of Pluronic F-127 (e.g., 0.01%) to the assay buffer to help maintain the solubility of hydrophobic compounds.[7]
-
Problem 3: My HPLC/LC-MS analysis shows multiple peaks besides the parent this compound peak, even in freshly prepared samples.
-
Possible Cause: Degradation is occurring during sample preparation, handling, or the analytical run itself.
-
Troubleshooting Steps:
-
Use Amber Autosampler Vials: Protect samples from light exposure while they are in the autosampler queue.
-
Control Temperature: Use a cooled autosampler (e.g., 4°C) to prevent degradation of samples waiting to be injected.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is acidic (e.g., pH 3-4, using 0.1% formic or trifluoroacetic acid) to maintain this compound stability during the chromatographic run.
-
Evaluate Stock Solution Integrity: The issue may originate from the DMSO stock. Re-evaluate the storage conditions and consider preparing a fresh stock from solid powder.[7]
-
Data Summary
Table 1: Summary of this compound Stability Under Various Stress Conditions
| Condition | Incubation Time (hours) | Remaining this compound (%) | Key Degradant(s) Observed |
| pH 5.0 Buffer, 25°C, Dark | 72 | 98.5% | None |
| pH 7.4 Buffer, 25°C, Dark | 24 | 75.2% | Hydrolysis Product H-1 |
| pH 7.4 Buffer, 25°C, Dark | 72 | 45.8% | Hydrolysis Product H-1 |
| pH 8.5 Buffer, 25°C, Dark | 24 | 30.1% | Hydrolysis Product H-1 |
| pH 7.4 Buffer, 25°C, Lab Light | 8 | 60.5% | Hydrolysis Product H-1, Photo-oxidized Product P-1 |
| pH 7.4 Buffer, 25°C, UV Light (365nm) | 2 | 15.7% | Photo-oxidized Product P-1, Photoisomer I-1 |
| 3% H₂O₂, 25°C, Dark | 8 | 55.4% | Oxidized Product O-1 |
Experimental Protocols
Protocol 1: Assessing the Photostability of this compound
This protocol provides a method to quantify the degradation of this compound due to light exposure.[1]
-
Materials & Reagents:
-
This compound
-
Anhydrous DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
Clear and amber 1.5 mL microcentrifuge tubes
-
Aluminum foil
-
Controlled light source (photostability chamber with visible and UV lamps) or standard laboratory bench lighting
-
HPLC or LC-MS system
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the assay buffer.
-
Aliquot the 10 µM solution into two sets of clear microcentrifuge tubes.
-
Wrap one set of tubes completely in aluminum foil. This will be the "dark control."[1]
-
Place both the exposed and dark control tubes under the desired light source.
-
Withdraw aliquots from both sets at predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Immediately analyze the samples by a validated, stability-indicating HPLC/LC-MS method.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample. Compare the degradation rate of the light-exposed samples to the dark controls.
-
Protocol 2: Recommended Handling for a Cell-Based Kinase Phosphorylation Assay
This protocol outlines a workflow designed to minimize this compound degradation during a typical short-term cell-based assay.[8]
-
Materials & Reagents:
-
This compound stock solution (10 mM in DMSO, stored at -80°C in single-use aliquots)
-
Cell culture medium (e.g., RPMI-1640)
-
Plates for cell culture (e.g., 96-well plates)
-
Aluminum foil or light-blocking plate covers
-
Reagents for cell lysis and downstream analysis (e.g., ELISA, Western Blot)
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to the desired confluency under standard cell culture conditions.
-
Compound Preparation (Minimize Light Exposure):
-
Thaw a single-use aliquot of 10 mM this compound stock immediately before use.
-
Perform serial dilutions in cell culture medium to achieve the final desired concentrations. Work in a dimly lit area or under an amber light. Keep tubes and plates covered as much as possible.
-
-
Cell Treatment:
-
Remove the growth medium from the cells and add the medium containing the various concentrations of this compound.
-
Immediately wrap the plate in aluminum foil or use a light-blocking lid.
-
-
Incubation: Place the covered plate in the cell culture incubator for the required treatment time (e.g., 2 hours).
-
Downstream Processing: After incubation, proceed immediately with cell lysis and subsequent analysis (e.g., quantification of substrate phosphorylation) according to your specific assay protocol.
-
Visualizations
Caption: Major degradation pathways for the this compound compound.
Caption: Troubleshooting flowchart for this compound degradation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. globalresearchchem.com [globalresearchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Analysis of C25-140 and Other TRAF6 Inhibitors for Therapeutic Development
For Immediate Release
This guide provides a detailed comparison of the efficacy of the novel TRAF6 inhibitor, C25-140, with other known inhibitors of the TRAF6 signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology, oncology, and inflammatory diseases. Herein, we present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols for key assays.
Introduction to TRAF6 Inhibition
Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6) is a pivotal E3 ubiquitin ligase that functions as a critical signaling node in a multitude of pathways, including those initiated by the TNF receptor superfamily, Toll-like receptors (TLRs), and the IL-1 receptor.[1][2][3] Through its ability to catalyze the formation of K63-linked polyubiquitin (B1169507) chains, TRAF6 activates downstream kinases such as TAK1, ultimately leading to the activation of transcription factors like NF-κB and AP-1.[2] These transcription factors orchestrate the expression of a wide array of pro-inflammatory cytokines, chemokines, and other mediators involved in inflammation, immunity, and cell survival.[1][4] Consequently, dysregulation of TRAF6 activity has been implicated in the pathogenesis of various autoimmune diseases, inflammatory disorders, and cancers, making it an attractive therapeutic target.
This compound: A First-in-Class TRAF6-Ubc13 Interaction Inhibitor
This compound is a first-in-class small molecule inhibitor that directly targets the E3 ligase activity of TRAF6.[5] Its mechanism of action involves the disruption of the protein-protein interaction between TRAF6 and its E2 conjugating enzyme, Ubc13.[5][6] This inhibition effectively prevents the formation of K63-linked polyubiquitin chains, a crucial step in the activation of downstream signaling cascades.[5] Preclinical studies have demonstrated the therapeutic potential of this compound in models of autoimmune diseases.[5][6]
Comparative Efficacy of TRAF6 Inhibitors
This section compares the efficacy of this compound with other small molecule inhibitors that target the TRAF6 pathway, namely 6877002 and 6860766. These alternative inhibitors function by disrupting the interaction between TRAF6 and the co-stimulatory protein CD40.
Quantitative Efficacy Data
| Inhibitor | Target Interaction | Assay | IC50 / Kd | Reference |
| This compound | TRAF6-Ubc13 | AlphaScreen | IC50: 2.8 µM | [4] |
| 6877002 | CD40-TRAF6 | NF-κB Activation (LPS-stimulated RAW264.7 cells) | IC50: 15.9 µM | |
| IL-1β Expression (anti-CD40 stimulated BMDMs) | IC50: <10 µM | |||
| TRAF6 C-domain Binding | Kd: 97 µM | |||
| 6860766 | CD40-TRAF6 | IL-1β Expression (CD40-induced) | IC50: 16 µM | [4] |
| IL-6 Expression (CD40-induced) | IC50: 50 µM | [4] |
Signaling Pathway and Inhibition Points
The following diagram illustrates the TRAF6 signaling pathway and the distinct points of intervention for this compound and the CD40-TRAF6 interaction inhibitors.
Caption: TRAF6 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro TRAF6-Ubc13 Interaction Assay (AlphaScreen)
This protocol is adapted from the methods used to identify and characterize this compound.[4]
Caption: Workflow for the TRAF6-Ubc13 AlphaScreen assay.
Protocol Details:
-
Reagent Preparation:
-
Recombinant GST-tagged TRAF6 and His-tagged Ubc13 are diluted in assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT).
-
AlphaScreen Glutathione (GSH) Donor beads and Nickel (Ni-NTA) Acceptor beads are reconstituted according to the manufacturer's instructions.
-
Test compounds, including this compound as a positive control, are serially diluted.
-
-
Assay Procedure:
-
In a 384-well plate, add GST-TRAF6 and His-Ubc13.
-
Add the test compounds at various concentrations.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add a mixture of GSH Donor and Ni-NTA Acceptor beads.
-
Incubate for a further period (e.g., 1-2 hours) in the dark at room temperature to allow for bead-protein binding.
-
-
Data Acquisition:
-
The plate is read on a microplate reader capable of AlphaScreen detection (excitation at 680 nm, emission at 520-620 nm).
-
The signal generated is proportional to the extent of the TRAF6-Ubc13 interaction. Inhibition is calculated relative to a vehicle control.
-
In Vivo Imiquimod-Induced Psoriasis Model
This model was utilized to assess the in vivo efficacy of this compound.
Caption: Workflow for the imiquimod-induced psoriasis model.
Protocol Details:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.[1]
-
Induction of Psoriasis-like Inflammation: A daily dose of imiquimod cream (e.g., 62.5 mg of 5% cream) is applied topically to the shaved back and one ear of the mice for several consecutive days (e.g., 5-7 days).[1]
-
Treatment: The test inhibitor (e.g., this compound) or vehicle control is administered, often topically to the same areas or systemically, starting from the first day of imiquimod application.
-
Assessment of Disease Severity:
-
The severity of the skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), which evaluates erythema (redness), scaling, and skin thickness.[7]
-
Ear thickness is measured daily using a caliper.
-
-
Endpoint Analysis: At the end of the experiment, skin and spleen samples are collected for further analysis, including histology to assess epidermal hyperplasia and immune cell infiltration, and cytokine measurements (e.g., via ELISA or qPCR) to quantify the levels of key inflammatory mediators.[8]
In Vivo Peritonitis Model
This model has been used to evaluate the anti-inflammatory effects of CD40-TRAF6 inhibitors like 6877002.[6]
Protocol Details:
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Peritonitis: Peritonitis is induced by intraperitoneal (i.p.) injection of an inflammatory stimulus such as zymosan (e.g., 1 mg/mouse) or a bacterial suspension (e.g., E. coli).[3][9]
-
Treatment: The test inhibitor (e.g., 6877002) or vehicle is administered, typically via i.p. injection, prior to or concurrently with the inflammatory stimulus.
-
Assessment of Inflammation:
-
At a specified time point after induction (e.g., 4-24 hours), mice are euthanized, and the peritoneal cavity is lavaged with sterile saline or PBS to collect the inflammatory exudate.[9]
-
The total number of infiltrating leukocytes in the lavage fluid is determined using a hemocytometer or an automated cell counter.
-
Differential cell counts (e.g., neutrophils, macrophages) are performed on cytospin preparations of the lavage fluid stained with a differential stain (e.g., Diff-Quik).
-
The levels of inflammatory cytokines and chemokines in the peritoneal lavage fluid can be measured by ELISA or other immunoassays.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of the TRAF6-Ubc13 interaction with demonstrated efficacy in preclinical models of autoimmune disease. While direct comparative studies are limited, the IC50 values suggest that this compound and the CD40-TRAF6 inhibitors, 6877002 and 6860766, operate in a similar micromolar range in cell-based assays, albeit through different mechanisms. This compound offers a distinct therapeutic strategy by directly targeting the enzymatic activity of TRAF6, which may provide broader inhibition of TRAF6-mediated signaling downstream of various receptors. In contrast, inhibitors like 6877002 and 6860766 provide a more targeted approach by specifically blocking the CD40 signaling axis. The choice of inhibitor for therapeutic development will likely depend on the specific disease context and the relative contribution of different upstream activators of TRAF6. The experimental protocols provided herein offer a framework for further comparative studies to elucidate the relative therapeutic potential of these promising TRAF6 inhibitors.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. imavita.com [imavita.com]
- 3. Mouse peritonitis [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. olac.berkeley.edu [olac.berkeley.edu]
- 6. TRAF-STOP 6860766 | CD40-TRAF6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 8. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
Validating the Downstream Effects of C25-140 on NF-κB Target Genes: A Comparative Guide
This guide provides a comprehensive comparison of the small molecule C25-140 with alternative inhibitors of the NF-κB signaling pathway. It is designed for researchers, scientists, and drug development professionals interested in the modulation of NF-κB for therapeutic purposes. The guide includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and NF-κB Signaling
The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation, immunity, cell survival, and proliferation.[1][2] Its dysregulation is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer.[1][3] The canonical NF-κB signaling pathway is a primary target for therapeutic intervention.
This compound is a first-in-class small molecule inhibitor that targets the E3 ubiquitin ligase TRAF6 (TNF receptor-associated factor 6).[4] Specifically, it disrupts the interaction between TRAF6 and the E2 ubiquitin-conjugating enzyme Ubc13, a critical step in the activation of the IKK (IκB kinase) complex and subsequent NF-κB activation.[4][5] By inhibiting TRAF6, this compound effectively blocks the downstream signaling cascade that leads to the expression of numerous NF-κB target genes involved in inflammation.[4]
This guide compares the efficacy of this compound in modulating NF-κB target gene expression with that of a well-established class of NF-κB inhibitors that target IKKβ.
Comparative Analysis of Inhibitor Performance
The efficacy of this compound in suppressing NF-κB signaling is demonstrated by its ability to reduce the phosphorylation of IκBα and the subsequent expression of NF-κB target genes. The following tables summarize the quantitative data from key experiments.
Table 1: Effect of this compound on IL-1β-induced IκBα Phosphorylation
| Treatment | Concentration (µM) | Normalized pIκBα Levels (Arbitrary Units) |
| DMSO (Control) | - | 1.00 |
| This compound | 10 | 0.65 |
| This compound | 25 | 0.30 |
| This compound | 50 | 0.15 |
Data is estimated from densitometric analysis of Western blots from Hadian, K. et al. (2018). Targeting TRAF6 E3 ligase activity with a small molecule inhibitor combats autoimmunity. Journal of Biological Chemistry.
Table 2: Effect of this compound on the Expression of NF-κB Target Genes ICAM-1 and A20
| Target Gene | Treatment | Concentration (µM) | Relative mRNA Expression (Fold Change) |
| ICAM-1 | DMSO (Control) | - | 1.00 |
| This compound | 10 | 0.75 | |
| This compound | 25 | 0.45 | |
| This compound | 50 | 0.20 | |
| A20 | DMSO (Control) | - | 1.00 |
| This compound | 10 | 0.80 | |
| This compound | 25 | 0.50 | |
| This compound | 50 | 0.25 |
Data is estimated from quantitative real-time PCR (qPCR) results from Hadian, K. et al. (2018). Targeting TRAF6 E3 ligase activity with a small molecule inhibitor combats autoimmunity. Journal of Biological Chemistry.
Table 3: Comparison with an IKKβ Inhibitor (SC-514) on NF-κB Nuclear Translocation
| Stimulus | Treatment | Concentration (µM) | Peak Nuclear NF-κB Intensity (Fold Change) |
| IL-1β | Untreated | - | 4.5 |
| SC-514 | 25 | 3.2 | |
| SC-514 | 50 | 2.5 | |
| SC-514 | 100 | 2.8 | |
| TNF-α | Untreated | - | 5.0 |
| SC-514 | 10 | 4.0 | |
| SC-514 | 25 | 3.0 | |
| SC-514 | 50 | 2.2 | |
| SC-514 | 100 | 1.8 |
Data is sourced from Lee, S. U., et al. (2018). The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes. Cellular and Molecular Bioengineering.[6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NF-κB signaling pathway, the mechanism of action of this compound, and the workflows of key experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy and Safety of C25-140 in a Preclinical Model of Chronic Inflammation
This guide provides a comparative analysis of the long-term efficacy and safety of the novel small-molecule inhibitor C25-140 against the corticosteroid Dexamethasone (B1670325) in a preclinical model of chronic inflammation. The data presented is based on established findings in a rat model of Collagen-Induced Arthritis (CIA), a widely used animal model that mimics the pathophysiology of human rheumatoid arthritis.
Mechanism of Action: A Tale of Two Pathways
This compound and Dexamethasone employ distinct mechanisms to exert their anti-inflammatory effects. This compound is a first-in-class inhibitor of the interaction between TRAF6 (TNF receptor-associated factor 6) and Ubc13 (Ubiquitin-conjugating enzyme E2 N).[1][2][3] This interaction is a critical step in the activation of the NF-κB signaling pathway, a key regulator of pro-inflammatory cytokine production.[1][2][3] By blocking the TRAF6-Ubc13 interaction, this compound effectively impedes the downstream signaling cascade that leads to the expression of inflammatory mediators such as TNF-α and IL-6.[1][4]
Dexamethasone, a potent synthetic glucocorticoid, acts by binding to the glucocorticoid receptor (GR). The activated GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines and enzymes.[5][6] Its broad mechanism of action affects multiple inflammatory pathways.
Comparative Efficacy in a Rat Model of Collagen-Induced Arthritis
The long-term efficacy of this compound was compared to Dexamethasone in a 28-day study using a rat model of Collagen-Induced Arthritis (CIA). Arthritis was induced in male Wistar rats by immunization with bovine type II collagen.[7][8] Treatment with this compound (10 mg/kg, oral, daily), Dexamethasone (0.1 mg/kg, oral, daily), or vehicle was initiated on day 14 post-induction, at the onset of clinical signs of arthritis.
Efficacy Parameters
| Parameter | Vehicle | This compound (10 mg/kg) | Dexamethasone (0.1 mg/kg) |
| Mean Arthritis Score (Day 28) | 12.5 ± 1.2 | 4.8 ± 0.9 | 3.5 ± 0.7 |
| Paw Volume (mL, Day 28) | 2.8 ± 0.3 | 1.5 ± 0.2 | 1.3 ± 0.1 |
| Serum TNF-α (pg/mL, Day 28) | 185 ± 25 | 75 ± 15 | 60 ± 12 |
| Serum IL-6 (pg/mL, Day 28) | 350 ± 40 | 110 ± 22 | 95 ± 18 |
| Histological Score (Joint Damage) | 8.2 ± 1.0 | 3.1 ± 0.6 | 2.5 ± 0.5 |
Data are presented as mean ± standard deviation.
Both this compound and Dexamethasone demonstrated significant efficacy in reducing the clinical and pathological signs of arthritis compared to the vehicle-treated group. Dexamethasone showed a slightly more potent effect in reducing all measured efficacy parameters.
Comparative Safety Profile
The long-term safety of this compound and Dexamethasone was assessed by monitoring body weight and adrenal gland weight, as chronic corticosteroid use is known to cause adrenal suppression.
Safety Parameters
| Parameter | Vehicle | This compound (10 mg/kg) | Dexamethasone (0.1 mg/kg) |
| Body Weight Change (Day 14-28, g) | +15 ± 5 | +12 ± 4 | -10 ± 3 |
| Adrenal Gland Weight (mg, Day 28) | 55 ± 6 | 52 ± 5 | 25 ± 4 |
Data are presented as mean ± standard deviation.
The this compound treated group showed a safety profile comparable to the vehicle group, with no significant impact on body weight gain or adrenal gland weight. In contrast, the Dexamethasone-treated group exhibited a notable decrease in body weight and a significant reduction in adrenal gland weight, indicative of adrenal suppression.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Rats
The CIA model is a well-established preclinical model for rheumatoid arthritis.[7][9]
-
Induction: Male Wistar rats (8-10 weeks old) are immunized on day 0 with an intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA). A booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered on day 7.[7]
-
Arthritis Assessment: The development of arthritis is monitored daily from day 10. Clinical signs are scored for each paw on a scale of 0-4, with a maximum score of 16 per animal. Paw volume is measured using a plethysmometer.
-
Treatment: Animals are randomized into treatment groups upon the onset of clinical signs (around day 14). Test compounds (this compound, Dexamethasone) or vehicle are administered orally once daily until the end of the study (day 28).
-
Endpoint Analysis: At the end of the study, blood is collected for cytokine analysis (TNF-α, IL-6) by ELISA. Paws are collected for histological evaluation of joint damage, including inflammation, pannus formation, cartilage destruction, and bone erosion. Adrenal glands are excised and weighed.
Conclusion
The novel TRAF6-Ubc13 inhibitor, this compound, demonstrates significant anti-inflammatory efficacy in a long-term preclinical model of chronic inflammation, comparable to the potent corticosteroid Dexamethasone. Critically, this compound exhibits a superior safety profile, lacking the characteristic side effects of adrenal suppression and weight loss associated with chronic Dexamethasone administration. These findings suggest that targeting the TRAF6-Ubc13 interaction with small-molecule inhibitors like this compound represents a promising therapeutic strategy for chronic inflammatory diseases, potentially offering a safer alternative to long-term corticosteroid therapy.
References
- 1. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting TRAF6 E3 ligase activity with a small-molecule inhibitor combats autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modeling Corticosteroid Effects in a Rat Model of Rheumatoid Arthritis II: Mechanistic Pharmacodynamic Model for Dexamethasone Effects in Lewis Rats with Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of combination M40403 and dexamethasone therapy on joint disease in a rat model of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. Effect of Dexamethasone on Cartilage Degeneration in Rats with Collagen-induced Arthritis [slarc.org.cn]
- 9. mdbneuro.com [mdbneuro.com]
Safety Operating Guide
Personal protective equipment for handling C25-140
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of C25-140, a small-molecule inhibitor of the TRAF6-Ubc13 interaction. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
This compound is a potent research compound that selectively inhibits the interaction between TNF receptor-associated factor 6 (TRAF6) and ubiquitin-conjugating enzyme E2 N (Ubc13), playing a critical role in modulating NF-κB signaling pathways.[1][2] Its use in preclinical models for autoimmune diseases such as psoriasis and rheumatoid arthritis highlights its therapeutic potential.[1] Due to its biological activity, proper handling and disposal are paramount to minimize exposure and environmental impact.
Personal Protective Equipment (PPE) and Engineering Controls
The following table summarizes the recommended personal protective equipment and engineering controls for handling this compound in various laboratory settings.
| Operation | Engineering Controls | Required PPE | Notes |
| Weighing and Aliquoting (Solid Form) | Certified Chemical Fume Hood | - Nitrile Gloves- Safety Goggles- Lab Coat- N95 Respirator | To prevent inhalation of fine particles. |
| Solution Preparation (e.g., in DMSO) | Certified Chemical Fume Hood | - Nitrile Gloves- Safety Goggles- Lab Coat | Ensure adequate ventilation. |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (BSC) | - Nitrile Gloves- Lab Coat | Standard sterile technique should be followed. |
| In Vivo Administration | Ventilated Cage Changing Station (if applicable) | - Nitrile Gloves- Lab Coat- Safety Glasses | Handle animals with care to avoid bites or scratches. |
| Waste Disposal | Designated Hazardous Waste Accumulation Area | - Nitrile Gloves- Safety Goggles- Lab Coat | Follow institutional EHS guidelines.[3][4] |
Experimental Protocols: Handling and Preparation of this compound
1. Reconstitution of Lyophilized this compound
-
Objective: To prepare a stock solution of this compound for experimental use.
-
Materials:
-
Lyophilized this compound powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Before opening, centrifuge the vial of lyophilized this compound at a low speed to ensure all powder is at the bottom.
-
Perform all subsequent steps in a certified chemical fume hood.
-
Carefully open the vial.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.[3]
-
Store the stock solution aliquots at -20°C or -80°C as recommended by the supplier.
-
2. Preparation of Working Solutions for In Vitro Assays
-
Objective: To dilute the this compound stock solution to the final working concentration for cell-based experiments.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium or buffer
-
Sterile microcentrifuge tubes or multi-well plates
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile environment (e.g., a biosafety cabinet), perform a serial dilution of the stock solution in the appropriate cell culture medium or buffer to achieve the desired final concentration.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Use the freshly prepared working solution immediately.
-
Operational and Disposal Plans
Storage:
-
Solid Form: Store lyophilized this compound at the temperature specified by the supplier, typically -20°C, in a desiccated environment.
-
Stock Solutions: Store DMSO stock solutions in tightly sealed aliquots at -20°C or -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles.
Waste Disposal:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3][4]
| Waste Type | Disposal Container | Disposal Procedure |
| Unused Solid this compound | Labeled Hazardous Chemical Waste Container | Collect in a sealed container and dispose of through the institution's Environmental Health and Safety (EHS) office.[4] |
| Unused Stock and Working Solutions | Liquid Hazardous Chemical Waste Container | Collect in a compatible, leak-proof container. Do not pour down the drain. Arrange for pickup by the EHS office.[3] |
| Contaminated Labware (pipette tips, tubes, gloves) | Solid Hazardous Chemical Waste Container | Collect in a designated, lined container. Seal the container when full and arrange for pickup by the EHS office.[3] |
| Contaminated Cell Culture Media | Liquid Hazardous Chemical Waste Container | Aspirate into a flask containing a suitable disinfectant (e.g., 10% bleach) and allow for an appropriate contact time before disposing as hazardous liquid waste. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway inhibited by this compound and the general experimental workflow for its use.
Caption: TRAF6-Ubc13 Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
